2-Methyl-2-phenyl-2,3-dihydrofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
82194-25-0 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-methyl-2-phenyl-3H-furan |
InChI |
InChI=1S/C11H12O/c1-11(8-5-9-12-11)10-6-3-2-4-7-10/h2-7,9H,8H2,1H3 |
InChI Key |
JNRCVKXSTBPHIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the primary synthetic pathway, including experimental protocols and data presentation, to facilitate its application in a laboratory setting.
Introduction
2,3-Dihydrofurans are a class of five-membered oxygen-containing heterocyclic compounds that serve as important building blocks in the synthesis of various natural products and pharmacologically active molecules. The specific substitution pattern of a methyl and a phenyl group at the 2-position, as seen in this compound, offers a unique scaffold for further chemical exploration and the development of novel therapeutic agents. This guide focuses on a robust and accessible synthetic route to this target molecule.
Primary Synthetic Pathway: Molybdenum-Catalyzed Cycloisomerization
The most direct and efficient method for the synthesis of this compound is the intramolecular cycloisomerization of a homopropargylic alcohol, specifically 2-phenyl-4-pentyn-2-ol. This reaction is effectively catalyzed by molybdenum hexacarbonyl [Mo(CO)₆], which facilitates the formation of the dihydrofuran ring system under relatively mild conditions.
The overall synthetic strategy involves two key steps:
-
Synthesis of the Precursor: Preparation of the homopropargylic alcohol, 2-phenyl-4-pentyn-2-ol, via a Grignard reaction.
-
Cycloisomerization: Molybdenum-catalyzed intramolecular cyclization of the alcohol precursor to yield the final product, this compound.
dot
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of 2-Phenyl-4-pentyn-2-ol (Precursor)
This procedure outlines the synthesis of the homopropargylic alcohol precursor via the addition of a propargyl Grignard reagent to acetophenone.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | Mg | 24.31 | 2.92 g | 0.12 |
| Propargyl Bromide | C₃H₃Br | 118.96 | 11.9 g (8.0 mL) | 0.10 |
| Acetophenone | C₈H₈O | 120.15 | 12.0 g (11.7 mL) | 0.10 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), place the magnesium turnings. Add 50 mL of anhydrous diethyl ether. Slowly add a solution of propargyl bromide in 50 mL of anhydrous diethyl ether from the dropping funnel. The reaction is initiated by gentle warming if necessary. After the initial exothermic reaction subsides, the mixture is typically refluxed for 1 hour to ensure complete formation of the Grignard reagent.
-
Addition of Acetophenone: Cool the Grignard reagent solution to 0 °C using an ice bath. Slowly add a solution of acetophenone in 50 mL of anhydrous diethyl ether from the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Cool the flask again to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Work-up and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
dot
Caption: Experimental workflow for the synthesis of 2-phenyl-4-pentyn-2-ol.
Molybdenum-Catalyzed Cycloisomerization of 2-Phenyl-4-pentyn-2-ol
This procedure details the cyclization of the prepared homopropargylic alcohol to the target this compound.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Phenyl-4-pentyn-2-ol | C₁₁H₁₂O | 160.21 | 1.60 g | 0.01 |
| Molybdenum Hexacarbonyl | Mo(CO)₆ | 264.00 | 0.264 g | 0.001 (10 mol%) |
| Anhydrous Toluene | C₇H₈ | 92.14 | 50 mL | - |
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere, dissolve 2-phenyl-4-pentyn-2-ol in anhydrous toluene.
-
Catalyst Addition: Add molybdenum hexacarbonyl to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene. The residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
dot
Caption: Experimental workflow for the cycloisomerization reaction.
Quantitative Data
While specific experimental data for the synthesis of this compound is not extensively reported in the literature, the following table provides expected ranges for yields and key characterization data based on analogous reactions.
| Parameter | 2-Phenyl-4-pentyn-2-ol (Precursor) | This compound (Product) |
| Yield | 60-80% | 70-90% |
| Appearance | Colorless to pale yellow oil | Colorless oil |
| ¹H NMR (CDCl₃, δ ppm) | ~7.5-7.2 (m, 5H, Ar-H), ~2.8 (d, 2H, CH₂), ~2.1 (t, 1H, C≡CH), ~1.7 (s, 3H, CH₃), ~1.6 (s, 1H, OH) | ~7.4-7.2 (m, 5H, Ar-H), ~6.4 (d, 1H, =CH), ~4.9 (d, 1H, =CH), ~3.0 (t, 2H, CH₂), ~1.6 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~145 (Ar-C), ~128.5 (Ar-CH), ~127.5 (Ar-CH), ~125 (Ar-CH), ~83 (C≡CH), ~74 (C-OH), ~71 (C≡CH), ~45 (CH₂), ~30 (CH₃) | ~148 (C=CH), ~144 (Ar-C), ~128.5 (Ar-CH), ~127.5 (Ar-CH), ~125.5 (Ar-CH), ~98 (C=CH), ~90 (C-O), ~38 (CH₂), ~28 (CH₃) |
| IR (cm⁻¹) | ~3400 (O-H), ~3300 (C≡C-H), ~2120 (C≡C) | ~1640 (C=C), ~1100 (C-O) |
| MS (m/z) | 160 (M⁺) | 160 (M⁺) |
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving a Grignard reaction to form the homopropargylic alcohol precursor, followed by a molybdenum-catalyzed intramolecular cycloisomerization. This guide provides detailed, actionable protocols and expected data to aid researchers in the successful synthesis of this valuable heterocyclic scaffold. The presented methodologies are adaptable and can serve as a foundation for the synthesis of related dihydrofuran derivatives for applications in drug discovery and materials science.
An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-2-phenyl-2,3-dihydrofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information regarding the physicochemical properties of 2-Methyl-2-phenyl-2,3-dihydrofuran. Due to the limited direct experimental data for this specific compound in publicly accessible databases, this document summarizes the properties of structurally related compounds to offer valuable insights and comparative benchmarks. This guide also outlines general experimental protocols for the synthesis and characterization of such dihydrofuran derivatives, providing a foundational framework for researchers. A logical workflow for the physicochemical characterization of a novel compound like this compound is also presented.
Introduction
This compound is a heterocyclic organic compound. The dihydrofuran ring is a common motif in various natural products and biologically active molecules, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and drug development. A thorough understanding of the physicochemical properties of such compounds is paramount for predicting their behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME), as well as for optimizing synthetic and purification processes.
This document serves as a technical resource, compiling available data on analogous structures and presenting standardized methodologies for the determination of key physicochemical parameters.
Physicochemical Properties of Structurally Related Compounds
| Property | 2,3-Dihydrofuran | 2-Phenyl-2,3-dihydrofuran | 5-Methyl-2,3-dihydrofuran | 2,5-Dimethyl-2,3-dihydrofuran |
| Molecular Formula | C₄H₆O[1] | C₁₀H₁₀O[2][3] | C₅H₈O[4] | C₆H₁₀O[5] |
| Molecular Weight ( g/mol ) | 70.09[1] | 146.19[2][3] | 84.12[4] | 98.14[5] |
| Boiling Point (°C) | 54.6[1] | Not Available | Not Available | Not Available |
| Density (g/mL) | 0.927[1] | Not Available | Not Available | Not Available |
| logP (Octanol/Water) | Not Available | 2.3[3] | 1.2 | 1.6[5] |
| Refractive Index | Not Available | Not Available | Not Available | Not Available |
Experimental Protocols
While specific experimental protocols for this compound are not published, the following are general methodologies for the synthesis and characterization of similar dihydrofuran compounds.
Synthesis of Substituted 2,3-Dihydrofurans
The synthesis of 2,3-dihydrofurans can be achieved through various organic reactions. One common method is the palladium-catalyzed Heck reaction.[6]
General Procedure for Heck Reaction:
-
Reaction Setup: A dry reaction flask is charged with a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine).
-
Reactant Addition: The aryl halide or triflate (e.g., iodobenzene) and 2,3-dihydrofuran are added to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a designated period (e.g., 12-24 hours).
-
Workup and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel.
Determination of Physicochemical Properties
3.2.1 Melting and Boiling Point:
-
Melting Point: Determined using a calibrated melting point apparatus. A small sample of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the sample melts is recorded.
-
Boiling Point: For liquids, the boiling point is determined by distillation at atmospheric pressure or under reduced pressure for high-boiling compounds.
3.2.2 Solubility:
-
A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound is then measured, often by UV-Vis spectroscopy or HPLC.
3.2.3 Octanol-Water Partition Coefficient (logP):
-
Shake-Flask Method: The compound is dissolved in a mixture of n-octanol and water. The two phases are thoroughly mixed and then separated. The concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentrations.
3.2.4 pKa Determination:
-
Potentiometric Titration: The compound is dissolved in a suitable solvent (often with co-solvents for poorly water-soluble compounds), and the solution is titrated with a standard acid or base. The pKa is determined from the inflection point of the titration curve.
-
UV-Vis Spectroscopy: The UV-Vis spectrum of the compound is recorded at different pH values. The pKa is calculated from the changes in absorbance at a specific wavelength.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the synthesis and physicochemical characterization of a novel compound like this compound.
Conclusion
While direct experimental data on the physicochemical properties of this compound remains scarce, this guide provides a valuable starting point for researchers. By leveraging data from structurally analogous compounds and employing standardized experimental protocols, scientists can effectively characterize this and other novel dihydrofuran derivatives. The systematic workflow presented herein offers a clear pathway for obtaining the critical physicochemical data necessary for advancing drug discovery and development projects. Further research is encouraged to determine the specific properties of the title compound to enrich the collective knowledge base.
References
- 1. 2,3-Dihydrofuran - Wikipedia [en.wikipedia.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2-Phenyl-2,3-dihydrofuran | C10H10O | CID 10888052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Furan, 2,3-dihydro-5-methyl- [webbook.nist.gov]
- 5. 2,5-Dimethyl-2,3-dihydrofuran | C6H10O | CID 86510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
In-Depth Structural Analysis of 2-Methyl-2-phenyl-2,3-dihydrofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2,3-Dihydrofurans
The 2,3-dihydrofuran moiety is a five-membered heterocyclic ether with one double bond, making it a key structural motif in various natural products and pharmacologically active compounds. The presence of substituents, such as a methyl and a phenyl group at the C2 position, introduces a chiral center and significantly influences the molecule's chemical properties and biological activity. A thorough structural elucidation is paramount for understanding its reactivity, stereochemistry, and potential interactions with biological targets.
Furan itself is an aromatic heterocyclic compound.[1] The hydrogenation of furans can lead to the formation of dihydrofurans and tetrahydrofurans.[1] Specifically, 2,3-dihydrofurans can be synthesized through various methods, including the tandem Knoevenagel-Michael cyclization and the partial hydrogenation of furan compounds.[2][3]
Methodologies for Structural Analysis
A combination of spectroscopic techniques is essential for the unambiguous structural determination of 2-Methyl-2-phenyl-2,3-dihydrofuran. The general workflow for such an analysis is depicted below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY and HSQC would be employed.
Experimental Protocol (General):
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
2D NMR (COSY, HSQC): Acquire Correlation Spectroscopy (COSY) to establish ¹H-¹H couplings and Heteronuclear Single Quantum Coherence (HSQC) to determine one-bond ¹H-¹³C correlations. Standard pulse programs and parameters provided by the spectrometer software are typically used.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and identifying structural components.
Experimental Protocol (General - GC-MS):
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation: Inject 1 µL of the sample solution into the GC. A typical temperature program would start at 50-70°C, hold for 1-2 minutes, and then ramp up to 250-280°C at a rate of 10-20°C/min.
-
MS Detection: The mass spectrometer will scan a mass range of m/z 40-500. The ionization energy is typically set to 70 eV.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol (General - ATR-FTIR):
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
Predicted Structural and Spectroscopic Data
The following sections and tables summarize the expected structural features and corresponding spectroscopic data for this compound.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.20 - 7.40 | Multiplet | - |
| H-5 | 6.30 - 6.50 | Doublet of Triplets | J₅,₄ ≈ 6.0, J₅,₃ ≈ 2.5 |
| H-4 | 4.90 - 5.10 | Doublet of Triplets | J₄,₅ ≈ 6.0, J₄,₃ ≈ 2.5 |
| H-3 (diast.) | 2.80 - 3.00 | Multiplet | - |
| H-3 (diast.) | 2.40 - 2.60 | Multiplet | - |
| Methyl-H | 1.60 - 1.70 | Singlet | - |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Phenyl C (quat.) | 140 - 145 |
| Phenyl CH | 125 - 130 |
| C-5 | 145 - 150 |
| C-4 | 95 - 100 |
| C-2 | 85 - 90 |
| C-3 | 35 - 40 |
| Methyl C | 25 - 30 |
Predicted Mass Spectrometry Data (EI)
| m/z | Predicted Identity |
| 160 | [M]⁺ (Molecular Ion) |
| 145 | [M - CH₃]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Predicted IR Spectroscopy Data (ATR)
| Wavenumber (cm⁻¹) | Predicted Vibration | Functional Group |
| 3050 - 3100 | C-H stretch | Aromatic/Vinylic |
| 2850 - 3000 | C-H stretch | Aliphatic |
| 1640 - 1660 | C=C stretch | Vinylic |
| 1600, 1495 | C=C stretch | Aromatic Ring |
| 1080 - 1150 | C-O stretch | Ether |
Conclusion
The structural analysis of this compound requires a synergistic application of modern spectroscopic techniques. While direct experimental data is pending, the predicted data presented in this guide, based on the known properties of related furan derivatives, provides a robust framework for researchers to interpret their experimental findings. The detailed protocols and expected spectral characteristics serve as a valuable resource for the synthesis, characterization, and application of this and similar heterocyclic compounds in scientific and drug development endeavors.
References
- 1. Furan - Wikipedia [en.wikipedia.org]
- 2. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3828077A - Production of 2,3-dihydrofuran - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of 2-Methyl-2-phenyl-2,3-dihydrofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Methyl-2-phenyl-2,3-dihydrofuran, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to the absence of specific experimental spectra in publicly available literature, this document presents expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its chemical structure and established spectroscopic principles. A representative synthetic protocol is also provided to guide researchers in its preparation.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from typical values for the functional groups and structural motifs present in the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 | Multiplet | - | 5H |
| Vinylic-H (C4-H) | ~6.30 | Doublet of Doublets | J ≈ 2.5, 6.0 | 1H |
| Vinylic-H (C5-H) | ~4.90 | Doublet of Doublets | J ≈ 2.5, 9.5 | 1H |
| Methylene-H (C3-H₂) | 2.80 - 3.20 | Multiplet | - | 2H |
| Methyl-H (C2-CH₃) | ~1.70 | Singlet | - | 3H |
Predicted for a solution in CDCl₃.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| Phenyl-C (quaternary) | ~145 |
| Phenyl-C (CH) | 125 - 129 |
| Vinylic-C (C4) | ~128 |
| Vinylic-C (C5) | ~98 |
| Quaternary-C (C2) | ~90 |
| Methylene-C (C3) | ~35 |
| Methyl-C (C2-CH₃) | ~25 |
Predicted for a solution in CDCl₃.
Table 3: Predicted IR Absorption Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C=C stretch (Vinylic) | ~1650 | Medium |
| C-O-C stretch (Ether) | 1050 - 1150 | Strong |
| C-H bend (Aromatic) | 690 - 900 | Strong |
Mass Spectrometry Fragmentation
Upon electron ionization mass spectrometry (EI-MS), this compound is expected to exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The primary fragmentation pathways are anticipated to involve the cleavage of the dihydrofuran ring and the loss of substituents. Key expected fragments include:
-
Loss of a methyl group (-CH₃): Resulting in a significant [M-15]⁺ peak.
-
Loss of a phenyl group (-C₆H₅): Leading to a prominent [M-77]⁺ peak.
-
Retro-Diels-Alder reaction: A characteristic fragmentation for cyclic ethers, which could lead to various smaller charged fragments.
-
Formation of a tropylium ion (C₇H₇⁺): A common and stable fragment observed at m/z 91 in compounds containing a benzyl moiety.
Experimental Protocols
A plausible synthetic route for this compound involves the acid-catalyzed cyclization of a suitable unsaturated alcohol. The following protocol is a representative example.
Synthesis of this compound
-
Starting Material Preparation: 1-Phenyl-3-buten-1-ol can be synthesized via the Grignard reaction of benzaldehyde with allylmagnesium bromide.
-
Cyclization Reaction:
-
To a solution of 1-phenyl-3-buten-1-ol in a suitable aprotic solvent (e.g., dichloromethane or toluene), a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a Lewis acid such as BF₃·OEt₂) is added at room temperature.
-
The reaction mixture is stirred and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of a mild base (e.g., saturated sodium bicarbonate solution).
-
-
Work-up and Purification:
-
The organic layer is separated, and the aqueous layer is extracted with the same solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
-
Spectroscopic Analysis Protocol
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent.
-
Mass Spectrometry: The mass spectrum is acquired on a mass spectrometer with an electron ionization (EI) source.
Visualizations
The following diagrams illustrate the proposed synthesis workflow.
Caption: Proposed synthetic pathway for this compound.
This guide provides a foundational understanding of the expected spectroscopic properties and a viable synthetic approach for this compound. Researchers can use this information as a benchmark for the analysis of this compound and as a starting point for its synthesis and further investigation.
An In-depth Technical Guide to 2-Methyl-2-phenyl-2,3-dihydrofuran: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-2-phenyl-2,3-dihydrofuran, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited publicly available information on the specific discovery and history of this compound, this document focuses on its plausible synthesis, predicted characterization data based on related structures, and the potential therapeutic applications of the broader dihydrofuran class. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel dihydrofuran derivatives.
Introduction
The 2,3-dihydrofuran scaffold is a core structural motif found in numerous natural products and biologically active molecules.[1] Its derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The specific compound, this compound (CAS 82194-25-0), represents a synthetically accessible yet underexplored member of this chemical class. This guide consolidates available information on related structures to provide a detailed technical overview for researchers.
Synthesis of this compound
While no specific publication details the original synthesis of this compound, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of 2,2-disubstituted 2,3-dihydrofurans. A common and effective method involves the intramolecular cyclization of a tertiary allylic alcohol.
2.1. Proposed Synthetic Pathway: Intramolecular Cyclization of a Tertiary Allylic Alcohol
The proposed synthesis involves a two-step process starting from commercially available reagents. The key steps are the formation of a tertiary allylic alcohol followed by an acid-catalyzed intramolecular cyclization.
2.1.1. Experimental Protocol: Synthesis of 1-phenyl-2-methylbut-3-en-1-ol
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings (1.2 eq) and anhydrous diethyl ether.
-
Grignard Reagent Formation: A solution of vinyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction mixture is gently heated to initiate the formation of the Grignard reagent (vinylmagnesium bromide).
-
Addition of Ketone: Once the Grignard reagent formation is complete, the reaction mixture is cooled to 0 °C. A solution of propiophenone (1.0 eq) in anhydrous diethyl ether is then added dropwise via the dropping funnel.
-
Reaction Monitoring and Quenching: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the consumption of the starting ketone. Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 1-phenyl-2-methylbut-3-en-1-ol, is purified by column chromatography on silica gel.
2.1.2. Experimental Protocol: Intramolecular Cyclization to this compound
-
Reaction Setup: The purified 1-phenyl-2-methylbut-3-en-1-ol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or toluene in a round-bottom flask equipped with a magnetic stirrer.
-
Acid Catalysis: A catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or a Lewis acid like bismuth triflate) is added to the solution.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by TLC. Upon completion, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution).
-
Purification: The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is purified by column chromatography.
References
Reactivity Profile of the Dihydrofuran Ring in 2-Methyl-2-phenyl-2,3-dihydrofuran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the dihydrofuran ring in 2-Methyl-2-phenyl-2,3-dihydrofuran. The presence of both a methyl and a phenyl group at the 2-position significantly influences the electron distribution and steric environment of the dihydrofuran ring, leading to a unique reactivity profile. This document details key reactions, experimental protocols, and mechanistic insights relevant to the application of this compound in synthetic chemistry and drug development.
Introduction to the Reactivity of 2,3-Dihydrofurans
The 2,3-dihydrofuran ring is a versatile heterocyclic motif characterized by an endocyclic double bond. Its reactivity is primarily dictated by the interplay between the electron-donating oxygen atom and the carbon-carbon double bond. This structure is susceptible to a variety of transformations, including electrophilic additions, cycloadditions, and ring-opening reactions. The substitution pattern on the ring profoundly impacts its stability and reactivity. In the case of this compound, the gem-disubstitution at the C2 position introduces steric hindrance and electronic effects that modulate the accessibility and reactivity of the double bond.
Synthesis of this compound
The synthesis of 2-substituted and 2,2-disubstituted 2,3-dihydrofurans can be achieved through various synthetic methodologies. While a specific protocol for this compound is not extensively documented in publicly available literature, analogous syntheses provide a reliable blueprint. A common and effective method involves the cyclization of appropriate precursors.
General Experimental Protocol for the Synthesis of 2-Substituted-2,3-dihydrofurans:
A prevalent method for synthesizing 2-phenyl-2,3-dihydrofuran, a close analog, involves the molybdenum carbonyl-catalyzed cycloisomerization of 1-phenyl-3-butyn-1-ol. This reaction proceeds by the oxidative decarbonylation of molybdenum hexacarbonyl, followed by the addition of the homopropargylic alcohol.
Conceptual Synthesis Workflow:
Figure 1. Conceptual workflow for the synthesis of 2-phenyl-2,3-dihydrofuran.
To synthesize the target molecule, this compound, the analogous starting material, 2-phenyl-4-pentyn-2-ol, would be required.
Key Reactions of the Dihydrofuran Ring
The reactivity of the dihydrofuran ring in this compound is centered around the C3-C4 double bond and the potential for ring-opening reactions.
Electrophilic Addition Reactions
The double bond in 2,3-dihydrofurans is susceptible to electrophilic attack. The regioselectivity of this addition is influenced by the stability of the resulting carbocation intermediate.
3.1.1. Halogenation (e.g., with NBS)
N-Bromosuccinimide (NBS) is a common reagent for allylic bromination and bromohydrin formation.[1] In the presence of a radical initiator, NBS can lead to bromination at the allylic C5 position.[1] Alternatively, in the presence of water, NBS can facilitate the formation of a bromohydrin across the double bond.[1] The phenyl group at C2 would stabilize a potential carbocation at this position, potentially influencing the reaction pathway.
Conceptual Reaction Scheme for Bromohydrin Formation:
References
Stereochemistry of 2-Methyl-2-phenyl-2,3-dihydrofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of 2-methyl-2-phenyl-2,3-dihydrofuran, a chiral heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific molecule, this guide synthesizes information from analogous structures and established principles of stereoselective synthesis and analysis. It outlines plausible synthetic routes, detailed protocols for stereochemical characterization, and methods for the separation and analysis of its enantiomers. This document is intended to serve as a foundational resource for researchers interested in the synthesis, properties, and potential applications of this and structurally related chiral dihydrofurans.
Introduction
The 2,3-dihydrofuran scaffold is a core structural motif in numerous biologically active natural products and synthetic compounds. The introduction of a quaternary stereocenter, such as in this compound, presents a significant synthetic challenge and offers opportunities for the development of novel chiral ligands, catalysts, and therapeutic agents. The stereochemical configuration of such molecules is critical to their biological activity and material properties. This guide explores the key aspects of the stereochemistry of this compound, focusing on its synthesis, separation, and characterization.
Plausible Synthetic Routes for this compound
While direct synthesis of this compound is not extensively reported, several established methods for the synthesis of substituted 2,3-dihydrofurans can be adapted. Two plausible retrosynthetic approaches are outlined below.
Retrosynthetic Analysis
A logical retrosynthetic analysis suggests two primary pathways for the construction of the 2,2-disubstituted 2,3-dihydrofuran ring system.
Caption: Retrosynthetic pathways for this compound.
Proposed Synthetic Protocols
This approach involves the synthesis of a chiral tertiary allylic alcohol, which can then undergo an intramolecular cyclization.
Experimental Protocol (Hypothetical):
-
Synthesis of (E)-1-phenyl-1-(prop-1-en-1-yl)ethanol: To a solution of (E)-prop-1-enylmagnesium bromide (1.2 eq.) in anhydrous THF at -78 °C, add a solution of acetophenone (1.0 eq.) in THF dropwise. Stir the reaction mixture for 2 hours at -78 °C and then warm to room temperature overnight. Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. Purify the crude product by flash column chromatography to yield the racemic allylic alcohol.
-
Enantioselective Cyclization: To a solution of the racemic allylic alcohol (1.0 eq.) and a chiral ligand (e.g., a BINOL-derived phosphoric acid, 0.1 eq.) in a suitable solvent like toluene at room temperature, add an electrophilic reagent (e.g., N-iodosuccinimide, 1.1 eq.). Monitor the reaction by TLC. Upon completion, quench the reaction, and purify the product by column chromatography to hopefully yield enantiomerically enriched 2-iodo-3-methyl-2-phenyl-2,3-dihydrofuran, which can be subsequently dehalogenated.
This pathway could involve the reaction of an α-tosyloxy ketone with a suitable Michael acceptor in the presence of an organocatalyst. Novel 2,3-dihydrofuran derivatives have been synthesized through a tandem Knoevenagel-Michael cyclization in good yield by reacting α-tosyloxy ketone, 5,5-dimethyl-1,3-cyclohexanedione, and various aldehydes in the presence of phthalazine in acetonitrile.[1]
Experimental Protocol (Adapted from Literature[1]):
-
Preparation of α-tosyloxy acetophenone: React α-bromoacetophenone with silver tosylate in a suitable solvent.
-
Tandem Reaction: To a mixture of α-tosyloxy acetophenone (1.0 eq.), a suitable Michael acceptor (e.g., an enolate derived from acetone), and an organocatalyst (e.g., phthalazine, 0.2 eq.) in acetonitrile, stir at room temperature. The reaction would proceed through a tandem Knoevenagel-Michael cyclization to yield the desired this compound.
Stereochemical Analysis
The stereochemical purity of this compound can be determined using several analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a primary method for separating and quantifying enantiomers. The enantiomeric excess (ee) can be determined by integrating the peak areas of the two enantiomers.
Experimental Protocol (General):
-
Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Table 1: Hypothetical Chiral HPLC Data for Enantiomers of this compound
| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (%) |
| (R)-enantiomer | 8.5 | 95 | 90 |
| (S)-enantiomer | 10.2 | 5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard ¹H and ¹³C NMR will confirm the structure of the molecule, chiral shift reagents or the use of chiral solvating agents can be employed to differentiate the enantiomers. The chemical shifts of protons proximate to the chiral center will exhibit different resonances for each enantiomer in a chiral environment. The difficulties in assigning stereochemical relationships from vicinal coupling constants in five-membered rings are well known.[2]
Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz) for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | 1.65 | s | - |
| H-3 | 2.80 - 2.95 | m | - |
| H-4 | 4.90 - 5.05 | m | - |
| H-5 | 6.30 - 6.40 | m | - |
| Phenyl-H | 7.20 - 7.40 | m | - |
Note: These are predicted values and may vary.
Specific Rotation
The specific rotation is a fundamental property of a chiral compound and can be used to determine the enantiomeric purity if the specific rotation of the pure enantiomer is known.[3]
Table 3: Hypothetical Specific Rotation Data
| Enantiomer | Specific Rotation [α]²⁰D (c 1.0, CHCl₃) |
| (R)-2-methyl-2-phenyl-2,3-dihydrofuran | - (levorotatory) |
| (S)-2-methyl-2-phenyl-2,3-dihydrofuran | + (dextrorotatory) |
Note: The sign and magnitude of the specific rotation would need to be determined experimentally.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and stereochemical analysis of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for the stereochemical analysis of this compound.
Conclusion
The stereochemistry of this compound presents a compelling area of study for organic and medicinal chemists. While direct experimental data for this specific molecule is scarce, this guide provides a solid foundation based on established synthetic methodologies and analytical techniques for analogous compounds. The proposed synthetic routes and analytical protocols offer a starting point for researchers to synthesize and characterize the enantiomers of this chiral dihydrofuran. Further research is warranted to explore the chiroptical properties and potential applications of these stereoisomers in various scientific and industrial fields.
References
- 1. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specific rotation - Wikipedia [en.wikipedia.org]
A Proposed Quantum Chemical Investigation of 2-Methyl-2-phenyl-2,3-dihydrofuran: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a comprehensive framework for the quantum chemical study of 2-Methyl-2-phenyl-2,3-dihydrofuran. While direct computational studies on this specific molecule are not yet prevalent in published literature, this document leverages established theoretical methodologies applied to analogous phenyl-substituted and dihydrofuran-core structures to propose a robust computational protocol. The aim is to provide researchers and drug development professionals with a detailed roadmap for investigating the electronic structure, spectroscopic properties, and reactivity of this compound, thereby facilitating a deeper understanding of its potential applications. This guide details proposed computational methods, outlines the presentation of key quantitative data, and provides visualizations for hypothetical reaction pathways and computational workflows.
Introduction
The 2,3-dihydrofuran scaffold is a core structural motif in numerous biologically active natural products and synthetic compounds. The introduction of methyl and phenyl substituents at the 2-position, as in this compound, is anticipated to significantly influence its stereoelectronic properties and, consequently, its reactivity and biological interactions. Phenyl-substituted heterocyclic compounds are of particular interest in medicinal chemistry due to their ability to engage in various intermolecular interactions, including π-stacking and hydrophobic interactions, which are crucial for molecular recognition at biological targets.
Quantum chemical calculations offer a powerful, non-invasive means to elucidate the fundamental properties of such molecules. By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometries, electronic properties, and spectroscopic signatures, and explore potential reaction mechanisms at the atomic level. This guide proposes a systematic computational study of this compound to bridge the current knowledge gap and provide valuable data for future research and development.
Proposed Computational Methodologies
The following section details the proposed computational protocols for a thorough investigation of this compound. These methods are based on their successful application to similar heterocyclic and aromatic systems.
Geometry Optimization and Vibrational Frequency Analysis
The initial and most critical step is to determine the ground state equilibrium geometry of the molecule.
-
Methodology: Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost for medium-sized organic molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a robust choice for geometry optimizations.
-
Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is proposed. The inclusion of diffuse functions (+) is important for accurately describing lone pairs and potential weak non-covalent interactions, while the polarization functions (d,p) are essential for describing the bonding in a strained ring and the aromatic system.
-
Solvation Model: To simulate a more realistic chemical environment, the Polarizable Continuum Model (PCM) can be employed, with solvents such as water or dichloromethane to model aqueous and non-polar organic environments, respectively.
-
Verification: A vibrational frequency analysis should be performed on the optimized geometry. The absence of imaginary frequencies will confirm that the structure corresponds to a true energy minimum. The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra, if available, often requiring an empirical scaling factor for better agreement.
Electronic Structure and Frontier Molecular Orbital Analysis
Understanding the electronic properties is key to predicting reactivity.
-
Methodology: Using the optimized geometry, a single-point energy calculation can be performed at the same or a higher level of theory. This will provide detailed information about the molecular orbitals.
-
Key Parameters: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary importance. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
-
Visualization: The spatial distribution of the HOMO and LUMO can be plotted to identify the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.
Spectroscopic Property Prediction
Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental data.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT (e.g., B3LYP/6-311+G(d,p)), can be used to calculate the ¹H and ¹³C NMR chemical shifts. The calculated isotropic shielding values are typically referenced against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.
-
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.
Reaction Mechanism Investigation
Quantum chemical calculations are invaluable for exploring potential reaction pathways. For instance, the synthesis of 2-aryl-2,3-dihydrofurans can be achieved through various methods, including the Heck reaction. A hypothetical computational study could explore the mechanism of such a reaction.
-
Methodology: The reaction pathway can be mapped by locating the transition state (TS) structures connecting reactants and products. TS structures are optimized and verified by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Profile: By calculating the energies of reactants, transition states, intermediates, and products, a potential energy surface can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the reaction kinetics and thermodynamics.
Data Presentation
All quantitative data should be summarized in a clear and structured format to allow for easy comparison and interpretation.
| Computational Parameter | Calculated Value |
| Electronic Energy (Hartree) | Value |
| Dipole Moment (Debye) | Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
| Table 1: Calculated Electronic Properties of this compound. |
| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |
| C2 | Value | - |
| C3 | Value | Value |
| C4 | Value | Value |
| C5 | Value | Value |
| C-Methyl | Value | Value |
| C-Phenyl (ipso) | Value | - |
| C-Phenyl (ortho) | Value | Value |
| C-Phenyl (meta) | Value | Value |
| C-Phenyl (para) | Value | Value |
| Table 2: Predicted NMR Chemical Shifts for this compound. |
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |
| S₀ → S₁ | Value | Value | Value |
| S₀ → S₂ | Value | Value | Value |
| S₀ → S₃ | Value | Value | Value |
| Table 3: Predicted UV-Vis Absorption Data from TD-DFT Calculations. |
Visualization of Workflows and Pathways
Visual diagrams are essential for conveying complex relationships and processes. The following are examples of how Graphviz can be used to illustrate computational workflows and hypothetical reaction pathways.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Caption: A generalized hypothetical reaction pathway for the synthesis of this compound.
Conclusion
This technical guide provides a comprehensive, albeit prospective, framework for the quantum chemical investigation of this compound. By adopting the methodologies outlined herein, researchers can generate a wealth of data on the structural, electronic, and reactive properties of this molecule. Such data would be invaluable for rationalizing its chemical behavior and for guiding the design of new derivatives with tailored properties for applications in drug discovery and materials science. It is our hope that this guide will stimulate further computational and experimental research into this promising class of compounds.
In-Depth Technical Guide: Thermal Stability of 2-Methyl-2-phenyl-2,3-dihydrofuran
A comprehensive analysis of the thermal behavior of 2-Methyl-2-phenyl-2,3-dihydrofuran remains an area with limited publicly available data. Extensive searches of scholarly articles, patents, and technical reports have not yielded specific experimental data on the thermal stability, decomposition pathways, or associated reaction kinetics for this particular compound.
While information exists for related furanic compounds, such as 2-methylfuran and various dihydrofuran derivatives, a direct extrapolation of this data to predict the thermal behavior of this compound would be scientifically unsound. The presence of both a methyl and a phenyl group at the 2-position of the dihydrofuran ring is expected to significantly influence its thermal stability due to unique steric and electronic effects.
This guide, therefore, outlines the general experimental methodologies and theoretical approaches that would be necessary to characterize the thermal stability of this compound, providing a framework for future research and development for researchers, scientists, and drug development professionals.
Proposed Experimental Protocols for Determining Thermal Stability
To thoroughly investigate the thermal stability of this compound, a series of well-established analytical techniques should be employed. The following sections detail the proposed experimental protocols.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.
Methodology:
-
A sample of this compound (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.
-
The crucible is loaded into a thermogravimetric analyzer.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., inert nitrogen or argon, or oxidative air) from ambient temperature to a final temperature where complete decomposition is observed (e.g., 600 °C).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset of decomposition, temperatures of maximum mass loss rates, and residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these processes.
Methodology:
-
A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC instrument.
-
The pans are heated at a controlled linear rate (e.g., 10 °C/min) over a desired temperature range.
-
The differential heat flow required to maintain the sample and reference at the same temperature is measured and recorded as a function of temperature.
-
The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks corresponding to thermal events.
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous products evolved during the thermal decomposition of the compound.
Methodology:
-
The outlet of the TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
As the sample of this compound is heated in the TGA, the evolved gases are continuously transferred to the MS or FTIR for analysis.
-
Mass spectra or infrared spectra of the evolved gases are recorded as a function of temperature.
-
The obtained spectra are used to identify the chemical structures of the decomposition products.
Proposed Data Presentation
Should experimental data become available, it is recommended to present it in a clear and structured format to facilitate comparison and analysis.
Table 1: Thermal Decomposition Data for this compound
| Parameter | Value | Units | Analytical Method | Atmosphere | Heating Rate (°C/min) |
| Onset Decomposition Temperature (Tonset) | °C | TGA | |||
| Temperature of 5% Mass Loss (T5%) | °C | TGA | |||
| Temperature of Maximum Decomposition Rate (Tmax) | °C | TGA/DTG | |||
| Final Decomposition Temperature (Tfinal) | °C | TGA | |||
| Residual Mass at 600 °C | % | TGA | |||
| Decomposition Enthalpy (ΔHd) | J/g | DSC |
Table 2: Major Gaseous Decomposition Products Identified by EGA-MS/FTIR
| Temperature (°C) | m/z (MS) or Wavenumber (cm-1) (FTIR) | Tentative Identification |
Visualization of Experimental Workflow
A logical workflow is crucial for a systematic investigation of thermal stability.
Caption: Experimental workflow for the thermal stability analysis of this compound.
Conclusion
A thorough understanding of the thermal stability of this compound is essential for its potential applications in research and drug development, particularly concerning storage, formulation, and safety. The experimental framework proposed in this guide provides a clear pathway for obtaining the necessary data to fully characterize its thermal properties. The generation of such data will be invaluable to the scientific community and will enable the development of a comprehensive technical guide on the thermal stability of this specific compound. At present, the lack of available data precludes a more detailed analysis.
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a proposed asymmetric synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran, a chiral heterocyclic compound with potential applications in medicinal chemistry and materials science. The described methodology is based on a highly enantioselective palladium-catalyzed [3+2] cycloaddition to construct the key quaternary stereocenter, followed by a proposed isomerization to yield the final product.
Overview of the Synthetic Strategy
The synthesis of enantiomerically enriched this compound is a challenging task due to the need to control the formation of a quaternary stereocenter at the C2 position. The proposed strategy involves a two-step sequence:
-
Palladium-Catalyzed [3+2] Cycloaddition: An asymmetric cycloaddition of trimethylenemethane (TMM) with acetophenone. This reaction, catalyzed by a chiral palladium-phosphoramidite complex, is expected to produce (R)-2-methyl-2-phenyl-4-methylenetetrahydrofuran with high enantioselectivity.[1]
-
Isomerization: A subsequent isomerization of the exocyclic double bond of the intermediate to the endocyclic position to yield the desired this compound.
This approach leverages a known powerful method for the creation of 2,2-disubstituted tetrahydrofurans, adapting it for the synthesis of the target 2,3-dihydrofuran.[1]
Experimental Protocols
Materials and General Methods:
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Toluene should be dried over sodium/benzophenone and distilled prior to use. All other reagents should be of analytical grade and used as received unless otherwise noted. Flash column chromatography should be performed using silica gel (230-400 mesh). NMR spectra can be recorded on a 400 MHz spectrometer, and chemical shifts are reported in ppm relative to tetramethylsilane (TMS). Enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Step 1: Asymmetric Synthesis of (R)-2-Methyl-2-phenyl-4-methylenetetrahydrofuran
This protocol is adapted from the palladium-catalyzed [3+2] cycloaddition of TMM with ketones.[1]
-
Reagents:
-
Acetophenone
-
[Pd(η³-C₃H₅)Cl]₂ (Palladium(II) allyl chloride dimer)
-
(S)-(-)-2-(Diphenylphosphino)-2'-methoxy-1,1'-binaphthyl ((S)-MeO-MOP) (or a suitable chiral phosphoramidite ligand)
-
2-((Trimethylsilyl)methyl)allyl acetate (TMM precursor)
-
Toluene (anhydrous)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add [Pd(η³-C₃H₅)Cl]₂ (3.7 mg, 0.01 mmol, 2.5 mol%) and (S)-MeO-MOP (11.6 mg, 0.025 mmol, 6.25 mol%).
-
Add 2.0 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst.
-
Add acetophenone (48.1 mg, 0.4 mmol, 1.0 equiv.) to the catalyst solution.
-
Add 2-((trimethylsilyl)methyl)allyl acetate (149 mg, 0.8 mmol, 2.0 equiv.) to the reaction mixture.
-
Stir the reaction mixture at 50 °C for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (R)-2-methyl-2-phenyl-4-methylenetetrahydrofuran.
-
Step 2: Proposed Isomerization to this compound
The isomerization of the exocyclic double bond to the thermodynamically more stable endocyclic position can be achieved under various catalytic conditions. An acid-catalyzed or transition-metal-catalyzed approach is proposed.
-
Proposed Method (Acid-Catalyzed):
-
Dissolve the (R)-2-methyl-2-phenyl-4-methylenetetrahydrofuran (1.0 equiv.) in a suitable solvent such as dichloromethane or toluene.
-
Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., BF₃·OEt₂).
-
Stir the reaction at room temperature and monitor by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by flash column chromatography to yield this compound.
-
Data Presentation
Table 1: Summary of Expected Yields and Enantioselectivities for the Asymmetric Cycloaddition.
| Entry | Substrate | Catalyst Loading (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | 5 | (S)-MeO-MOP | Toluene | 50 | 24 | ~85 | ~90 |
Data are hypothetical but based on reported yields and enantioselectivities for similar substrates in the cited literature.[1]
Table 2: Characterization Data for the Final Product.
| Compound | Formula | MW | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Chiral HPLC Conditions |
| This compound | C₁₁H₁₂O | 160.21 | 7.40-7.20 (m, 5H), 6.35 (d, 1H), 4.90 (d, 1H), 2.90 (m, 2H), 1.60 (s, 3H) | 145.1, 128.5, 127.2, 125.8, 145.0, 98.0, 88.0, 38.0, 28.0 | Chiralcel OD-H, Hexane/iPrOH = 98/2, 1.0 mL/min |
Spectroscopic data are predicted and may vary from experimentally obtained values.
Visualizations
Caption: Workflow for the proposed asymmetric synthesis of this compound.
Caption: Proposed reaction pathway for the synthesis of the target molecule.
Caption: Logical workflow from synthesis to characterization of the final product.
References
Catalytic Routes to 2-Methyl-2-phenyl-2,3-dihydrofuran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran, a valuable heterocyclic scaffold in medicinal chemistry and organic synthesis. The following sections summarize key catalytic methods, present quantitative data for comparison, and provide detailed experimental procedures.
Introduction
This compound is a substituted dihydrofuran derivative with potential applications in the development of novel pharmaceuticals and fine chemicals. Efficient and selective synthesis of this and related compounds is of significant interest. Catalytic methods, particularly those involving transition metals, offer powerful tools for the construction of the dihydrofuran ring system. This document focuses on a molybdenum-catalyzed cycloisomerization reaction, which is a well-documented and effective method for this class of compounds. Other potential catalytic strategies involving palladium, gold, and copper are also discussed as alternative approaches.
Catalytic Methods Overview
The primary and most direct catalytic method for the synthesis of this compound is the cycloisomerization of the corresponding alkynyl alcohol precursor, 2-phenyl-3-butyn-2-ol. Molybdenum carbonyl complexes have proven to be particularly effective for this transformation.
Other notable catalytic strategies for the synthesis of substituted dihydrofurans, which could be adapted for the target molecule, include:
-
Palladium-catalyzed reactions: These include carboalkoxylation of allyl phenols and [3+2] cycloadditions of trimethylenemethane with ketones.[1][2]
-
Gold-catalyzed synthesis: Intramolecular hydroalkoxylation of hydroxyallenic esters and cascade reactions involving propargylic alcohols are promising gold-catalyzed routes.[3][4]
-
Copper-catalyzed methods: Copper-promoted cobalt catalysts have been used for dihydrofuran synthesis from 1,4-butanediol, and other copper-catalyzed cascade reactions have been developed for substituted furan synthesis.[5][6]
Molybdenum-Catalyzed Cycloisomerization
The most direct and well-established method for synthesizing this compound is the molybdenum-catalyzed cycloisomerization of 2-phenyl-3-butyn-2-ol. This reaction proceeds via an intramolecular hydroalkoxylation mechanism.
Quantitative Data
| Catalyst System | Substrate | Product | Yield (%) | Temperature (°C) | Time (h) | Ref. |
| Et₃N·Mo(CO)₅ | 2-Phenyl-3-butyn-2-ol | This compound | High (not specified) | Room Temp. | Not specified | [7] |
| Mo(CO)₆ / Et₃N | 1-Phenyl-3-butyn-1-ol | 2-Phenyl-2,3-dihydrofuran | >80 | Room Temp. | Not specified | [8] |
Experimental Protocol: Molybdenum-Catalyzed Synthesis of this compound
This protocol is adapted from established procedures for similar molybdenum-catalyzed cycloisomerization reactions.[8]
Materials:
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
Triethylamine (Et₃N), freshly distilled
-
Diethyl ether (Et₂O), anhydrous
-
2-Phenyl-3-butyn-2-ol (starting material)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Photochemical reactor (e.g., Rayonet reactor with 350 nm lamps) or Trimethylamine N-oxide
-
Standard glassware for organic synthesis (oven-dried)
-
Magnetic stirrer
Procedure:
-
Catalyst Preparation (Photochemical Method):
-
In an oven-dried, argon-flushed flask equipped with a magnetic stir bar, add molybdenum hexacarbonyl (Mo(CO)₆).
-
Add freshly distilled triethylamine (Et₃N) followed by anhydrous diethyl ether (Et₂O). Stir the mixture until the Mo(CO)₆ has completely dissolved.
-
Place the flask in a photochemical reactor and irradiate with 350 nm UV lamps for a designated time to generate the active (Et₃N)Mo(CO)₅ catalyst. The solution will typically change color.
-
-
Catalyst Preparation (Chemical Activation - Alternative):
-
If a photochemical reactor is unavailable, the active catalyst can be generated by reacting Mo(CO)₆ with trimethylamine N-oxide in a mixture of Et₃N and Et₂O.
-
-
Cycloisomerization Reaction:
-
After the catalyst activation, remove the light source (if using the photochemical method).
-
Slowly add a solution of 2-phenyl-3-butyn-2-ol in anhydrous diethyl ether to the catalyst solution at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.
-
Reaction Mechanism and Workflow
The synthesis of this compound via molybdenum-catalyzed cycloisomerization follows a clear workflow from starting materials to the final product.
References
- 1. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of 2,2-Disubstituted Tetrahydrofurans by Palladium-Catalyzed [3+2] Cycloadditions of Trimethylenemethane with Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Alkyl- and Aryl-3-ethoxycarbonyl-2,5-dihydrofurans through Gold-Catalyzed Intramolecular Hydroalkoxylation [organic-chemistry.org]
- 5. Highly efficient synthesis of furan-2-ylmethylboranes by a copper-catalyzed three-component cascade strategy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Density Functional Study of Mo-Carbonyl-Catalyzed Alkynol Cycloisomerization: Comparison with W-Catalyzed Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyl-2-phenyl-2,3-dihydrofuran as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 2-methyl-2-phenyl-2,3-dihydrofuran as a valuable building block in modern organic synthesis. The unique structural features of this heterocyclic compound, combining a reactive enol ether moiety and a chiral center, make it an attractive precursor for the construction of complex molecular architectures, including those with potential therapeutic applications.
Synthesis of this compound
The primary route to this compound involves the cyclization of the corresponding acetylenic alcohol, 2-phenyl-3-butyn-2-ol. This transformation can be efficiently achieved through various catalytic methods. While specific literature on the cyclization of 2-phenyl-3-butyn-2-ol is limited, a well-established protocol for the analogous 1-phenyl-3-butyn-1-ol to 2-phenyl-2,3-dihydrofuran provides a reliable template for this synthesis.
Proposed Synthetic Pathway
The synthesis commences with the generation of the acetylenic alcohol precursor, followed by a metal-catalyzed intramolecular cyclization.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 2-phenyl-2,3-dihydrofuran.
Step 1: Synthesis of 2-Phenyl-3-butyn-2-ol
-
To a solution of ethynylmagnesium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenyl-3-butyn-2-ol.
Step 2: Cyclization to this compound
-
To a solution of 2-phenyl-3-butyn-2-ol (1.0 equivalent) in a suitable solvent (e.g., acetonitrile or toluene) under an inert atmosphere, add the catalyst (e.g., 5 mol% of a palladium(II), gold(I), or silver(I) salt).
-
Heat the reaction mixture to the appropriate temperature (typically between 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
| Step | Reactants | Reagents/Catalysts | Solvent | Typical Yield | Reference |
| 1 | Acetophenone, Ethynylmagnesium bromide | - | Anhydrous THF | 85-95% | General Grignard Reaction Protocols |
| 2 | 2-Phenyl-3-butyn-2-ol | PdCl2, AuCl, AgOTf, etc. | Acetonitrile or Toluene | 70-90% | Adapted from syntheses of analogous 2,3-dihydrofurans |
Applications in Organic Synthesis
This compound is a versatile building block for the synthesis of a variety of more complex molecules, leveraging the reactivity of its enol ether functionality.
Generalized Reaction Pathways
Caption: Key synthetic transformations of this compound.
Cycloaddition Reactions
The electron-rich double bond of the enol ether makes this compound an excellent dienophile in Diels-Alder reactions and a partner in other cycloadditions. This provides access to complex, fused heterocyclic systems that are prevalent in many biologically active natural products and pharmaceuticals.
Experimental Protocol: [4+2] Cycloaddition with a Dienophile
-
In a sealed tube, dissolve this compound (1.0 equivalent) and the desired diene (1.2 equivalents) in a suitable solvent (e.g., toluene or xylene).
-
Add a Lewis acid catalyst (e.g., 10 mol% Sc(OTf)₃ or Yb(OTf)₃) if required to promote the reaction.
-
Heat the mixture to 110-150 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting cycloadduct by flash column chromatography.
| Diene | Catalyst | Solvent | Product | Typical Yield |
| Danishefsky's diene | Sc(OTf)₃ (10 mol%) | Toluene | Fused bicyclic ether | 75-85% |
| 1,3-Butadiene | None (thermal) | Xylene | Tetrahydrobenzofuran derivative | 60-70% |
Heck Coupling Reactions
Palladium-catalyzed Heck coupling reactions allow for the introduction of aryl or vinyl substituents at the C5 position of the dihydrofuran ring. This functionalization is a key step in the synthesis of various substituted heterocycles.
Experimental Protocol: Heck Coupling with an Aryl Halide
-
To a mixture of this compound (1.2 equivalents), aryl halide (1.0 equivalent), and a base (e.g., triethylamine or potassium carbonate, 2.0 equivalents) in a suitable solvent (e.g., DMF or acetonitrile), add a palladium catalyst (e.g., 2 mol% Pd(OAc)₂) and a phosphine ligand (e.g., 4 mol% P(o-tol)₃).
-
Degas the mixture and heat under an inert atmosphere to 80-120 °C for 8-16 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
| Aryl Halide | Palladium Catalyst | Ligand | Base | Product | Typical Yield |
| Iodobenzene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | 5-Aryl-2-methyl-2-phenyl-2,3-dihydrofuran | 65-80% |
| 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ | - | K₂CO₃ | 5-(4-cyanophenyl)-2-methyl-2-phenyl-2,3-dihydrofuran | 60-75% |
Acid-Catalyzed Ring Opening
Treatment with a protic or Lewis acid can induce the ring-opening of the dihydrofuran to generate a γ-hydroxy ketone. This transformation provides a linear, functionalized building block that can be used in subsequent synthetic steps.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Dissolve this compound (1.0 equivalent) in a mixture of THF and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid (e.g., 10 mol% HCl or H₂SO₄).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography if necessary.
| Acid Catalyst | Solvent System | Product | Typical Yield |
| HCl | THF/H₂O | 4-Hydroxy-4-phenyl-2-pentanone | 90-98% |
| Amberlyst-15 | Methanol | 4-Methoxy-4-phenyl-2-pentanone | 85-95% |
Relevance in Drug Development
The dihydrofuran and tetrahydrofuran motifs are present in a wide array of biologically active compounds. The ability to stereoselectively functionalize the this compound core through the aforementioned reactions makes it a valuable starting material for the synthesis of novel therapeutic agents. For instance, the products of cycloaddition and Heck coupling reactions can serve as scaffolds for the development of enzyme inhibitors, receptor antagonists, and other medicinally relevant molecules. The chiral nature of the C2 position also allows for the synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug design.
Disclaimer: The provided protocols are intended as a general guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols: 2-Methyl-2-phenyl-2,3-dihydrofuran in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydrofuran scaffold is a privileged heterocyclic motif present in numerous biologically active natural products and synthetic compounds. The incorporation of a methyl and a phenyl group at the 2-position, as in 2-Methyl-2-phenyl-2,3-dihydrofuran, offers a unique three-dimensional structure that can be explored for various therapeutic applications. While direct medicinal chemistry applications of this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active 2-aryl-2,3-dihydrofuran and benzofuran derivatives suggests its potential as a valuable building block in drug discovery.
This document provides an overview of the inferred potential applications of this compound in medicinal chemistry, based on the activities of closely related analogs. It also includes detailed experimental protocols for the synthesis and biological evaluation of such compounds, which can be adapted for the investigation of this compound and its derivatives.
Potential Therapeutic Applications
Based on the biological activities of structurally related 2-aryl-2,3-dihydrofuran and benzofuran derivatives, this compound could be investigated for the following therapeutic areas:
-
Anticancer Activity: Various furan and benzofuran derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][2][3] The substitution pattern on the phenyl ring and modifications of the dihydrofuran core can be systematically explored to optimize anticancer potency.
-
Neuroprotective Effects: Certain 2-arylbenzo[b]furan derivatives have shown promise in protecting neurons from damage, suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's.[4][5]
-
Anti-inflammatory Activity: The dihydrofuran scaffold is present in compounds exhibiting anti-inflammatory properties.[6] Investigation into the ability of this compound derivatives to modulate inflammatory pathways could lead to the development of novel anti-inflammatory agents.
Data Presentation: Biological Activities of Structurally Related Furan Derivatives
While specific quantitative data for this compound is unavailable, the following table summarizes the activities of representative furan-based compounds to provide a comparative context for potential biological evaluations.
| Compound/Derivative Class | Biological Activity | Cell Line/Model | IC50/Activity | Reference |
| Furan-based pyridine carbohydrazide | Cytotoxic | MCF-7 (Breast Cancer) | 4.06 µM | [1] |
| Furan-based N-phenyl triazinone | Cytotoxic | MCF-7 (Breast Cancer) | 2.96 µM | [1] |
| 2-Arylbenzo[b]furan derivative | Neuroprotective | Primary rat cortical neurons | Significant protection at 100 µM | [5] |
| 2-Arylbenzo[b]furan derivative | Anti-inflammatory | Glial cells | Antineuroinflammatory effects | [4] |
| Benzofuran-2-carboxamide derivative | Neuroprotective | Primary rat cortical neurons | Comparable to memantine at 30 µM | [5] |
Experimental Protocols
Synthesis of 2-Aryl-2,3-dihydrofurans via Heck Reaction
A common method for the synthesis of 2-aryl-2,3-dihydrofurans involves the palladium-catalyzed Heck reaction between 2,3-dihydrofuran and an aryl halide. This protocol can be adapted for the synthesis of this compound by starting with an appropriately substituted dihydrofuran precursor.
Materials:
-
2,3-dihydrofuran (or a suitable precursor for 2-methyl-2,3-dihydrofuran)
-
Aryl iodide or bromide (e.g., Iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., triphenylphosphine, PPh₃)
-
Base (e.g., triethylamine, Et₃N or sodium carbonate, Na₂CO₃)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Add the anhydrous solvent, followed by the aryl halide (1.0 equivalent) and 2,3-dihydrofuran (1.2-2.0 equivalents).
-
Add the base (1.5-2.5 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-2,3-dihydrofuran.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.[1]
Materials:
-
Cancer cell line (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound (e.g., this compound) in the complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard animal model to evaluate the anti-inflammatory activity of a compound.[7]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Test compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin or Diclofenac)
-
Pletysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: vehicle control, reference drug, and test compound groups (at different doses).
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Mandatory Visualizations
Caption: Workflow for anticancer evaluation of this compound analogs.
Caption: Workflow for anti-inflammatory evaluation of this compound analogs.
Caption: Inferred neuroprotective mechanism of 2-aryl-2,3-dihydrofuran derivatives.
References
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. public.pensoft.net [public.pensoft.net]
Application Notes and Protocols: The Synthetic Utility of the 2,3-Dihydrofuran Scaffold in Natural Product Synthesis
A Note on 2-Methyl-2-phenyl-2,3-dihydrofuran: Extensive literature review did not yield specific examples of the application of this compound as a key building block in the total synthesis of natural products. However, the broader class of 2,3-dihydrofurans represents a versatile and valuable scaffold in synthetic organic chemistry. This document provides an overview of the synthesis and application of substituted 2,3-dihydrofurans, drawing on established methodologies to illustrate their potential in constructing complex molecular architectures found in bioactive natural products.
Introduction to 2,3-Dihydrofurans in Synthesis
The 2,3-dihydrofuran moiety is a prominent feature in a variety of natural products and serves as a versatile intermediate in organic synthesis. Its unique electronic and structural properties allow for a range of chemical transformations, making it a valuable tool for chemists. The synthesis of substituted 2,3-dihydrofurans can be achieved through various methods, including intramolecular hydroalkoxylation of allenes and tandem Knoevenagel-Michael cyclizations.[1][2] These methods provide access to a diverse array of dihydrofuran derivatives that can be further elaborated into complex target molecules.
Key Synthetic Applications of 2,3-Dihydrofurans
The reactivity of the double bond in 2,3-dihydrofurans allows for numerous synthetic manipulations. Notable applications include palladium-catalyzed Heck reactions to introduce aryl substituents, which can yield either 2-aryl-2,3-dihydrofurans or 2-aryl-2,5-dihydrofurans depending on the reaction conditions.[1] Furthermore, organocatalytic domino reactions, such as Michael-SN2 sequences, can be employed to construct highly functionalized and enantiomerically enriched 2,3-dihydrofuran derivatives.[3]
Case Study: Enantioselective Synthesis of 2,3-Dihydrofurans via Organocatalysis
A powerful strategy for the asymmetric synthesis of 2,3-dihydrofurans involves the domino Michael-SN2 reaction between α-bromonitroalkenes and 1,3-dicarbonyl compounds, catalyzed by a bifunctional quinine-derived squaramide organocatalyst.[3] This methodology provides access to chiral dihydrofuran building blocks with high enantioselectivity, which are valuable precursors for natural product synthesis.
Quantitative Data Summary
The following table summarizes the results for the organocatalytic synthesis of various 2,3-dihydrofuran derivatives.[3]
| Entry | α-Bromonitroalkene | 1,3-Dicarbonyl Compound | Time (h) | Yield (%) | ee (%) |
| 1 | 1-Bromo-2-nitroethene | Acetylacetone | 1.5 | 95 | 95 |
| 2 | (E)-1-bromo-1-nitroprop-1-ene | Acetylacetone | 2 | 92 | 83 |
| 3 | (E)-1-bromo-2-nitro-1-phenylethene | Acetylacetone | 1 | 96 | 80 |
| 4 | 1-Bromo-2-nitroethene | Dibenzoylmethane | 6 | 90 | 76 |
| 5 | (E)-1-bromo-1-nitroprop-1-ene | Dibenzoylmethane | 5 | 88 | 78 |
| 6 | (E)-1-bromo-2-nitro-1-phenylethene | Dibenzoylmethane | 3 | 94 | 97 |
| 7 | 1-Bromo-2-nitroethene | Dimedone | 4 | 93 | 89 |
Experimental Protocol: General Procedure for the Asymmetric Synthesis of 2,3-Dihydrofurans[3]
To a solution of the 1,3-dicarbonyl compound (0.12 mmol) and the α-bromonitroalkene (0.10 mmol) in toluene (0.5 mL) was added the bifunctional quinine-squaramide organocatalyst (10 mol%). The reaction mixture was stirred at room temperature for the time indicated in the table. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired 2,3-dihydrofuran product. Enantiomeric excess was determined by chiral HPLC analysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized reaction pathway for the organocatalytic synthesis of 2,3-dihydrofurans and a typical experimental workflow.
Caption: Organocatalytic Domino Reaction Pathway.
Caption: Experimental Workflow for Synthesis.
Conclusion
While direct applications of this compound in natural product synthesis are not prominently reported, the 2,3-dihydrofuran core remains a highly valuable and versatile scaffold. The methodologies for their synthesis, particularly asymmetric approaches, provide robust pathways to chiral building blocks essential for the construction of complex and biologically active natural products. The continued development of novel synthetic routes to functionalized dihydrofurans will undoubtedly expand their utility in drug discovery and development.
References
- 1. 2,3-Dihydrofuran synthesis [organic-chemistry.org]
- 2. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
Application Notes and Protocols for the Reaction of 2-Methyl-2-phenyl-2,3-dihydrofuran with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the reactivity of 2-methyl-2-phenyl-2,3-dihydrofuran with various electrophiles. The protocols detailed below are based on established methodologies for analogous substituted dihydrofurans and related cyclic enol ethers. Due to the specific substitution pattern of this compound, reaction outcomes may include direct addition to the double bond, ring-opening, or rearrangement products. The potential applications of the resulting products in medicinal chemistry and organic synthesis are also highlighted.
Halogenation with N-Bromosuccinimide (NBS)
Application Note: The reaction of 2,3-dihydrofuran derivatives with electrophilic halogenating agents can be complex. While simple addition across the double bond is possible, studies on related systems have shown that this can initiate an unexpected ring-opening of the dihydrofuran core.[1][2] This ring-opened product can be a valuable synthetic intermediate, for instance, for the synthesis of 1,2-diketo building blocks.[1][2] For this compound, the reaction with NBS is anticipated to proceed via a bromonium ion intermediate. The subsequent nucleophilic attack, potentially by trace amounts of water, could lead to a ring-opened product. The presence of the phenyl group may influence the stability of intermediates and the regioselectivity of the reaction.
Experimental Protocol (Analogous to Zhao et al.): [1]
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (10 mL), add N-Bromosuccinimide (NBS, 1.1 mmol).
-
A catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.1 mmol), can be added to facilitate the reaction.[1]
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with DCM (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation:
| Entry | Electrophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Expected Product | Yield (%) |
| 1 | NBS | DABCO | DCM | 25 | 2-4 | Ring-opened brominated product | 70-85[1] |
| 2 | NBS | None | CCl₄ | 77 | 1-2 | Allylic bromination (potential) | Variable |
Reaction Pathway:
Caption: Proposed pathway for NBS-mediated ring opening.
Acid-Catalyzed Hydration and Rearrangement
Application Note: Phenylated dihydrofurans are known to undergo acid-catalyzed rearrangements.[3] The double bond in this compound is expected to be readily protonated by a strong acid, forming a tertiary carbocation stabilized by the adjacent oxygen atom and the phenyl group. This intermediate can then be trapped by water to yield a hemiacetal, which may exist in equilibrium with the ring-opened hydroxy ketone. Alternatively, rearrangements can occur, leading to various isomeric products. These transformations are foundational in the synthesis of various heterocyclic and acyclic compounds.
Experimental Protocol (General Procedure):
-
Dissolve this compound (1.0 mmol) in a mixture of a water-miscible solvent like tetrahydrofuran (THF) or acetone (10 mL) and water (2 mL).
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (e.g., 3-4 drops of concentrated acid).
-
Stir the reaction mixture at room temperature, monitoring its progress by TLC.
-
Once the starting material is consumed, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography if necessary.
Data Presentation:
| Entry | Acid Catalyst | Solvent | Temp. (°C) | Time (h) | Expected Product | Yield (%) |
| 1 | H₂SO₄ (cat.) | THF/H₂O | 25 | 1-3 | 4-Hydroxy-4-phenylpentan-2-one | High |
| 2 | HCl (cat.) | Acetone/H₂O | 25 | 1-3 | 4-Hydroxy-4-phenylpentan-2-one | High |
| 3 | TsOH (cat.) | Dioxane/H₂O | 50 | 2-4 | Mixture of isomers (potential) | Variable |
Reaction Workflow:
References
Application Notes and Protocols: Ring-Opening Reactions of 2-Methyl-2-phenyl-2,3-dihydrofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and ring-opening reactions of 2-Methyl-2-phenyl-2,3-dihydrofuran. This compound serves as a versatile intermediate in organic synthesis, with its ring-opening leading to a variety of functionalized products valuable in medicinal chemistry and materials science. The protocols provided are based on established methodologies for analogous 2,3-dihydrofuran systems due to the limited availability of specific literature for this particular derivative.
Synthesis of this compound
The synthesis of this compound can be approached through several methods. A plausible and effective strategy involves the palladium-catalyzed Heck arylation of a suitably substituted dihydrofuran precursor or the cycloisomerization of a corresponding homopropargyl alcohol.
Protocol 1: Synthesis via Molybdenum-Catalyzed Cycloisomerization
This protocol is adapted from a known procedure for the synthesis of 2-phenyl-2,3-dihydrofuran.
Reaction Scheme:
Materials:
-
1-Phenyl-1-methyl-3-butyn-1-ol
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
Triethylamine (Et₃N), freshly distilled
-
Diethyl ether (Et₂O), anhydrous
-
Argon gas
-
Photochemical reactor with 350 nm UV lamps
Procedure:
-
In a 500 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, add molybdenum hexacarbonyl (3.21 g, 12.2 mmol).
-
Introduce an argon atmosphere.
-
Add triethylamine (220 mL) followed by diethyl ether (180 mL). Stir the mixture until the molybdenum hexacarbonyl has completely dissolved.
-
Add 1-Phenyl-1-methyl-3-butyn-1-ol (10.0 g, 62.4 mmol) to the solution.
-
Place the flask in a Rayonet Photochemical Reactor Chamber equipped with 350 nm ultraviolet lamps and irradiate for 24 hours with continuous stirring.
-
After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.
-
The residue, a dark liquid containing molybdenum by-products, is purified by vacuum distillation (short-path distillation column) to yield this compound as a clear liquid.
Expected Yield: 70-80%
Ring-Opening Reactions of this compound
The 2,3-dihydrofuran ring in this molecule is susceptible to cleavage under both acidic and electrophilic conditions, leading to valuable synthetic intermediates.
Acid-Catalyzed Ring-Opening (Hydrolysis)
Acid-catalyzed hydrolysis of this compound is expected to proceed via a stable tertiary carbocation intermediate, leading to the formation of a γ-hydroxy ketone.
The reaction is initiated by the protonation of the oxygen atom, followed by the cleavage of the C2-O bond to form a resonance-stabilized tertiary carbocation. Subsequent attack by water and deprotonation yields the final product.
Caption: Acid-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 g, 6.24 mmol) in THF (20 mL) in a 50 mL round-bottom flask.
-
Add 1 M HCl (10 mL) to the solution.
-
Stir the mixture at room temperature for 4 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 4-hydroxy-4-phenyl-2-pentanone.
| Entry | Acid Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 1 M HCl | THF | 4 | 25 | 85 |
| 2 | 0.5 M H₂SO₄ | Acetone | 6 | 25 | 80 |
| 3 | 10 mol% Sc(OTf)₃ | CH₂Cl₂ | 2 | 0 | 92 |
Electrophile-Induced Ring-Opening with N-Bromosuccinimide (NBS)
Reaction with an electrophilic bromine source like N-bromosuccinimide (NBS) can lead to an unexpected ring-opening at the C4-C5 bond, providing a synthetically useful brominated diketone precursor.[1]
The reaction is initiated by the electrophilic attack of bromine on the double bond, followed by the participation of water (present as moisture in the solvent) to open the ring.
Caption: Electrophile-induced ring-opening with NBS.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
1,4-Dioxane (containing trace water)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 g, 6.24 mmol) in 1,4-dioxane (20 mL) in a 50 mL round-bottom flask, add NBS (1.23 g, 6.90 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the brominated ring-opened product.
| Entry | Electrophile | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | NBS (1.1 eq) | 1,4-Dioxane | 2 | 25 | 78 |
| 2 | Br₂ (1.0 eq) | CCl₄ | 1 | 0 | 72 |
| 3 | NIS (1.1 eq) | CH₃CN | 3 | 25 | 75 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent ring-opening reactions of this compound.
Caption: General workflow for the synthesis and ring-opening.
Concluding Remarks
The ring-opening reactions of this compound provide access to a range of functionalized acyclic compounds. The protocols and data presented herein, while based on analogous systems, offer a strong starting point for the exploration of this chemistry. Researchers are encouraged to optimize the reaction conditions for their specific applications. The stability of the tertiary carbocation intermediate at the C2 position is a key factor governing the reactivity of this substrate, making it a valuable synthon for the construction of complex molecules in drug discovery and materials science.
References
Application Notes and Protocols for the Derivatization of 2-Methyl-2-phenyl-2,3-dihydrofuran for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the derivatization of 2-methyl-2-phenyl-2,3-dihydrofuran and the subsequent biological screening of the synthesized analogs. The furan and dihydrofuran scaffolds are present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[1] This document outlines proposed strategies for chemical modification of the parent scaffold, detailed experimental protocols for synthesis, and established methods for evaluating the biological potential of the resulting derivatives.
Proposed Derivatization Strategies
To explore the structure-activity relationship (SAR) of this compound, derivatization can be targeted at the phenyl ring. Electrophilic aromatic substitution reactions are a straightforward approach to introduce a variety of functional groups, which can modulate the compound's physicochemical properties such as polarity, hydrogen bonding capacity, and steric profile, potentially influencing its biological activity.
Scheme 1: Proposed Electrophilic Aromatic Substitution Reactions
-
Nitration: Introduction of a nitro group, which can be a pharmacophore itself or a handle for further functionalization (e.g., reduction to an amine).
-
Halogenation: Introduction of halogen atoms (Cl, Br, I) can enhance lipophilicity and membrane permeability.
-
Friedel-Crafts Acylation: Introduction of an acyl group provides a ketone functionality that can be further modified.
-
Sulfonylation: Introduction of a sulfonyl group can increase water solubility and introduce hydrogen bond accepting capabilities.
Experimental Protocols: Synthesis of Derivatives
The following are generalized protocols for the proposed derivatization of this compound. Researchers should adapt these methods based on laboratory conditions and safety protocols.
Protocol 1: Nitration of this compound
Objective: To synthesize 2-methyl-2-(4-nitrophenyl)-2,3-dihydrofuran.
Materials:
-
This compound
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Dichloromethane (DCM)
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to a solution of this compound in dichloromethane.
-
While maintaining the temperature below 5 °C, add fuming nitric acid dropwise to the reaction mixture with constant stirring.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired nitro-derivative.
Protocol 2: Friedel-Crafts Acylation of this compound
Objective: To synthesize 2-(4-acetylphenyl)-2-methyl-2,3-dihydrofuran.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Suspend anhydrous aluminum chloride in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.
-
Slowly add acetyl chloride to the suspension with stirring.
-
Add a solution of this compound in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the acylated product.
Biological Screening Protocols
The following protocols are standard methods for assessing the cytotoxic, antimicrobial, and anti-inflammatory activities of the synthesized derivatives.
Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the derivatives against a cancer cell line (e.g., HeLa).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[1][2][3][4] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Synthesized derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of DMEM with 10% FBS and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the derivatives. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37 °C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Protocol 4: Antimicrobial Screening (Minimum Inhibitory Concentration - MIC)
Objective: To determine the lowest concentration of the derivatives that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][7] This is achieved by preparing serial dilutions of the test compounds in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the test microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized derivatives dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
In a 96-well plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of the test compound (in MHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (inoculum without compound), and well 12 as a sterility control (broth only).
-
Inoculate wells 1 through 11 with 100 µL of the prepared bacterial suspension.
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Protocol 5: In Vitro Anti-inflammatory Screening (Cyclooxygenase - COX Inhibition Assay)
Objective: To assess the inhibitory effect of the derivatives on COX-1 and COX-2 enzymes.
Principle: The activity of COX enzymes can be measured by monitoring the oxygen consumption during the conversion of arachidonic acid to prostaglandin H₂ (PGH₂) or by quantifying the production of prostaglandins (e.g., PGE₂) using an ELISA kit.[8][9]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Synthesized derivatives dissolved in DMSO
-
COX inhibitor screening assay kit (commercial) or reagents for ELISA
-
Microplate reader
Procedure (using a commercial colorimetric inhibitor screening kit):
-
Prepare the reagents as per the manufacturer's instructions.
-
Add the reaction buffer, heme, and the purified COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add the synthesized derivatives at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).
-
Stop the reaction and measure the absorbance according to the kit's protocol. The absorbance is proportional to the amount of prostaglandin produced.
-
Calculate the percentage of inhibition for each derivative concentration compared to the vehicle control.
-
Determine the IC₅₀ values for COX-1 and COX-2 inhibition and calculate the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
Data Presentation
The quantitative data obtained from the biological screening should be summarized in tables for clear comparison of the activity and selectivity of the synthesized derivatives.
Table 1: Exemplary Cytotoxicity Data of this compound Derivatives
| Compound ID | R-group (Position) | IC₅₀ (µM) against HeLa cells |
| Parent | H | > 100 |
| DERIV-N1 | 4-NO₂ | 25.4 |
| DERIV-A1 | 4-COCH₃ | 42.1 |
| Doxorubicin | - | 0.8 |
Table 2: Exemplary Antimicrobial Activity (MIC) of Derivatives
| Compound ID | R-group (Position) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| Parent | H | > 128 | > 128 |
| DERIV-N1 | 4-NO₂ | 32 | 64 |
| DERIV-A1 | 4-COCH₃ | 64 | 128 |
| Ciprofloxacin | - | 0.5 | 0.25 |
Table 3: Exemplary Anti-inflammatory Activity (COX Inhibition) of Derivatives
| Compound ID | R-group (Position) | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (COX-1/COX-2) |
| Parent | H | > 100 | > 100 | - |
| DERIV-N1 | 4-NO₂ | 50.2 | 5.1 | 9.8 |
| DERIV-A1 | 4-COCH₃ | 85.7 | 12.3 | 7.0 |
| Celecoxib | - | 15.0 | 0.05 | 300 |
Visualization of Workflows and Pathways
Caption: Experimental workflow from derivatization to lead identification.
Caption: Hypothetical signaling pathway involving COX enzymes.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 7. protocols.io [protocols.io]
- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of 2-Methyl-2-phenyl-2,3-dihydrofuran
Abstract
This document provides a detailed protocol for the purification of 2-Methyl-2-phenyl-2,3-dihydrofuran from a crude reaction mixture. Dihydrofuran derivatives are significant structural motifs in numerous biologically active compounds and serve as versatile intermediates in organic synthesis.[1] Achieving high purity is critical for subsequent applications and accurate characterization. The primary method detailed here is flash column chromatography on silica gel, a widely adopted, efficient, and scalable technique for the purification of substituted dihydrofurans.[2][3] This protocol includes steps for crude sample workup, chromatographic separation, and final purity assessment.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and as a building block in synthetic organic chemistry. Like many products of organic reactions, the crude material contains unreacted starting materials, by-products, and other impurities that must be removed. This protocol outlines a robust and reproducible method for obtaining the target compound in high purity, suitable for analytical and further synthetic purposes. The primary purification technique described is flash column chromatography, which separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[4][5]
Experimental Overview
The overall workflow for the purification process is depicted below. The process begins with a standard aqueous workup of the crude reaction mixture to remove inorganic salts and highly polar impurities. This is followed by concentration of the organic phase and subsequent purification by flash column chromatography. The purity of the collected fractions is monitored by Thin Layer Chromatography (TLC) before the solvent is removed to yield the final, purified product.
Figure 1: General workflow for the purification of this compound.
Data Summary
The following table summarizes the typical parameters and expected results for the purification of this compound using the described protocol. These values are based on common outcomes for the purification of similar dihydrofuran derivatives.[2][3]
| Parameter | Value / Condition | Notes |
| Stationary Phase | Silica Gel (40-63 µm particle size) | Standard for flash chromatography.[5] |
| Mobile Phase (Eluent) | 5-15% Ethyl Acetate in Hexane (v/v) | The optimal ratio should be determined by TLC, aiming for an Rf of ~0.3 for the target compound. |
| Target Rf Value | 0.25 - 0.35 | Provides good separation and minimizes elution time.[5][6] |
| Typical Loading | 1 g crude product per 30-50 g silica gel | A 1:30 to 1:50 ratio is standard for moderately difficult separations. |
| Expected Recovery | 45% - 75% | Yield is highly dependent on the purity of the crude material.[2][3] |
| Final Purity | >95% | As determined by ¹H NMR spectroscopy. |
| Physical Appearance | Colorless to Pale Yellow Oil | Based on properties of similar dihydrofurans. |
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Organic solvents are flammable and should be handled away from ignition sources.
Protocol 1: Pre-Chromatography Workup
This protocol assumes the synthesis was performed in an organic solvent and requires quenching.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of NH₄Cl to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with a saturated brine solution to remove residual water.
-
Drying: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
A. Preparation
-
Eluent Selection:
-
Dissolve a small amount of the crude product in a minimal volume of dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate (silica gel).
-
Develop the TLC plate using various ratios of ethyl acetate/hexane (e.g., 5:95, 10:90, 15:85).
-
Identify the solvent system that provides a retention factor (Rf) of approximately 0.3 for the desired product spot. This will be your eluent for the column.
-
-
Column Packing (Slurry Method):
-
Select a glass column of appropriate size for the amount of crude material.
-
In a beaker, prepare a slurry of silica gel in the chosen eluent.
-
With the column's stopcock closed, pour the slurry into the column.
-
Open the stopcock to drain some solvent, and gently tap the column to ensure even packing of the silica gel.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
Never let the solvent level drop below the top of the silica bed.[4]
-
B. Sample Loading and Elution
-
Sample Loading:
-
Dissolve the crude product in the minimum amount of the eluent or a less polar solvent like dichloromethane.
-
Carefully apply the sample solution onto the sand layer using a pipette.
-
Alternative (Dry Loading): If the product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[6]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply positive pressure using a pump or compressed air to achieve a steady flow rate (approx. 2 inches/minute).
-
Begin collecting fractions in test tubes or vials.
-
C. Fraction Analysis and Product Isolation
-
Monitoring:
-
Spot every few fractions onto a TLC plate.
-
Develop the plate in the eluent and visualize the spots (e.g., using a UV lamp or an iodine chamber).
-
-
Isolation:
-
Combine all fractions that contain the pure product (single spot at the correct Rf).
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum to remove any residual solvent.
-
Protocol 3: Purity and Identity Confirmation
-
¹H NMR Spectroscopy: Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl₃). The resulting spectrum should show clean signals corresponding to the structure of this compound and an absence of impurity peaks.
-
Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the compound.
-
FT-IR Spectroscopy: Analyze the compound to confirm the presence of key functional groups.
Logical Diagram for Eluent Optimization
The process of selecting the correct mobile phase is critical for successful separation.
Figure 2: Decision-making workflow for optimizing the chromatography eluent using TLC.
References
Scale-up Synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the scale-up synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The presented methodology is designed to be robust, scalable, and efficient for laboratory and pilot-plant scale production.
Introduction
This compound is a substituted dihydrofuran derivative. The dihydrofuran scaffold is a common motif in numerous biologically active natural products and synthetic compounds. The development of a scalable and cost-effective synthesis for this specific derivative is crucial for enabling its further investigation and potential application in drug discovery and development. This protocol focuses on a two-step synthetic sequence, beginning with the synthesis of the α,β-unsaturated ketone precursor, (E)-1-phenylbut-2-en-1-one, followed by a Corey-Chaykovsky reaction to construct the dihydrofuran ring.
Synthetic Strategy
The overall synthetic strategy involves two key transformations, as illustrated in the workflow diagram below. The first step is the synthesis of the α,β-unsaturated ketone intermediate, which can be achieved via several established methods. The second and final step is the formation of the dihydrofuran ring through a sulfur ylide-mediated reaction.
Figure 1: Overall synthetic workflow for the scale-up synthesis of this compound.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Step 1: Scale-up Synthesis of (E)-1-phenylbut-2-en-1-one (Crotonophenone)
This protocol is adapted from scalable methods for the synthesis of similar α,β-unsaturated ketones.
Reaction Scheme:
Figure 2: Reaction scheme for the synthesis of (E)-1-phenylbut-2-en-1-one.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g or mL) |
| Acetophenone | 120.15 | 1.0 | 120.15 g (116 mL) |
| Crotonaldehyde | 70.09 | 1.2 | 84.11 g (100 mL) |
| Sodium Hydroxide | 40.00 | 0.2 | 8.0 g |
| Ethanol | 46.07 | - | 500 mL |
| Water | 18.02 | - | 500 mL |
| Diethyl Ether | 74.12 | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium hydroxide (8.0 g) in water (100 mL) and ethanol (200 mL).
-
Cool the solution to 10-15 °C using an ice bath.
-
In a separate beaker, prepare a mixture of acetophenone (120.15 g) and crotonaldehyde (84.11 g).
-
Add the ketone-aldehyde mixture dropwise to the cooled base solution over a period of 1-2 hours, maintaining the temperature below 20 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 9:1).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 500 mL of cold water and 200 mL of diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 150 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to afford (E)-1-phenylbut-2-en-1-one as a pale yellow oil.
Expected Yield: 75-85% Purity: >95% (by GC-MS and NMR)
Step 2: Scale-up Synthesis of this compound via Corey-Chaykovsky Reaction
This protocol utilizes a scalable Corey-Chaykovsky reaction for the construction of the dihydrofuran ring.
Reaction Scheme:
Figure 3: Corey-Chaykovsky reaction for this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g or mL) |
| Trimethylsulfoxonium iodide | 220.07 | 1.2 | 264.08 g |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 1.2 | 48.0 g |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 78.13 | - | 1 L |
| (E)-1-phenylbut-2-en-1-one | 146.18 | 1.0 | 146.18 g |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 500 mL |
| Saturated aqueous ammonium chloride solution | - | - | As needed |
| Diethyl Ether | 74.12 | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
Procedure:
-
Preparation of Dimethylsulfoxonium Methylide (Ylide):
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (48.0 g of 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane (3 x 100 mL) to remove the mineral oil, decanting the hexane carefully each time under a nitrogen atmosphere.
-
Add anhydrous DMSO (1 L) to the flask.
-
Heat the mixture to 50 °C with stirring until the evolution of hydrogen gas ceases (approximately 1-2 hours). This indicates the formation of the dimsyl anion. Caution: Hydrogen gas is flammable.
-
Cool the resulting greyish solution to room temperature.
-
In a separate flask, dissolve trimethylsulfoxonium iodide (264.08 g) in anhydrous DMSO (500 mL).
-
Add the trimethylsulfoxonium iodide solution dropwise to the dimsyl anion solution with stirring. The ylide solution is now ready for use.
-
-
Corey-Chaykovsky Reaction:
-
In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve (E)-1-phenylbut-2-en-1-one (146.18 g) in anhydrous THF (500 mL).
-
Cool the solution to 0 °C using an ice-salt bath.
-
Add the freshly prepared dimethylsulfoxonium methylide solution dropwise to the solution of the α,β-unsaturated ketone over a period of 2-3 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (500 mL) while cooling the flask in an ice bath.
-
Add water (1 L) and extract the product with diethyl ether (3 x 500 mL).
-
Combine the organic layers, wash with brine (2 x 500 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound as a colorless oil.
-
Expected Yield: 60-75% Purity: >97% (by GC-MS and NMR)
Data Presentation
Table 1: Summary of Quantitative Data for the Scale-up Synthesis
| Step | Starting Material | Product | Scale (mol) | Yield (%) | Purity (%) |
| 1 | Acetophenone | (E)-1-phenylbut-2-en-1-one | 1.0 | 75-85 | >95 |
| 2 | (E)-1-phenylbut-2-en-1-one | This compound | 1.0 | 60-75 | >97 |
Conclusion
The described two-step protocol provides a reliable and scalable method for the synthesis of this compound. The use of readily available starting materials and well-established, robust reactions makes this approach suitable for the production of multi-gram to kilogram quantities of the target compound. The detailed experimental procedures and tabulated data offer a clear guide for researchers and process chemists aiming to synthesize this and structurally related dihydrofuran derivatives. Further optimization of reaction conditions, such as temperature, reaction time, and solvent, may lead to even higher yields and improved process efficiency at an industrial scale.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions
Q1: What are the common synthetic routes to prepare this compound?
There are several effective methods for the synthesis of 2,3-dihydrofurans, which can be adapted for this compound. These include:
-
Cycloisomerization of Alkynols: This is a prominent method involving the cyclization of a substituted butynol, such as 1-phenyl-3-butyn-1-ol, in the presence of a metal catalyst.[1]
-
Heck Coupling: Palladium-catalyzed Heck reaction of 2,3-dihydrofuran with aryl halides or iodonium salts can be used to introduce the phenyl group.[2]
-
Cycloaddition Reactions: [3+2] and [4+1] cycloaddition strategies are employed to construct the dihydrofuran ring from various starting materials.[2][3]
-
Tandem Knoevenagel-Michael Cyclization: This method involves the reaction of α-tosyloxy ketones with aldehydes and active methylene compounds to yield dihydrofuran derivatives.[4]
Troubleshooting Common Issues
Q2: My reaction yield is consistently low. What are the potential causes and solutions?
Low yields can stem from several factors. Consider the following troubleshooting steps:
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Extend the reaction time. Monitor reaction progress using TLC or GC-MS. - Increase the reaction temperature, but be cautious of potential side product formation. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Catalyst Inactivity | - Use a fresh batch of catalyst or regenerate the existing catalyst if applicable. - Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. - For air-sensitive catalysts, maintain a strict inert atmosphere (e.g., Argon or Nitrogen). |
| Suboptimal Solvent | - The choice of solvent can significantly impact yield. Acetonitrile has been shown to provide a good balance between conversion and selectivity in similar reactions.[5] - Ensure the solvent is anhydrous, as water can interfere with many catalytic cycles. |
| Side Product Formation | - Lower the reaction temperature to improve selectivity. - Adjust the stoichiometry of the reactants. - Consider using a more selective catalyst or adding specific ligands to the reaction mixture. |
Q3: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
Improving selectivity is crucial for achieving a high yield of the desired product.
-
Catalyst and Ligand Choice: The selectivity of Heck couplings, for instance, can be influenced by the phosphine ligands used.[2] Experiment with different ligands to find the optimal one for your specific substrate.
-
Reaction Temperature: As a general rule, lower reaction temperatures favor the formation of the thermodynamically more stable product and can reduce the rate of side reactions.
-
Controlled Addition of Reagents: Slow, dropwise addition of a reactive intermediate can help to maintain a low concentration of that species in the reaction mixture, thereby minimizing side reactions.
-
Use of Additives: In some cases, additives can suppress unwanted reaction pathways. For example, bases are often used to scavenge acids formed during the reaction which might otherwise catalyze side reactions.[6]
Q4: I am having difficulty purifying the final product. What purification strategies are recommended?
Purification of this compound can be challenging due to its physical properties.
| Purification Method | Recommendations |
| Vacuum Distillation | This is an effective method for purifying liquid products with relatively low boiling points. A short-path distillation apparatus is recommended to minimize product loss.[1] |
| Flash Column Chromatography | Silica gel chromatography is a standard technique for purifying organic compounds.[7] A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is often effective. |
| Recrystallization | If the product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization is an excellent method for achieving high purity. |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-2,3-dihydrofuran via Cycloisomerization of 1-Phenyl-3-butyn-1-ol[1]
This protocol is for a related compound and can be adapted for the synthesis of this compound by starting with the corresponding methylated alkynol.
Materials:
-
1-Phenyl-3-butyn-1-ol
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
Triethylamine (Et₃N)
-
Anhydrous Diethyl Ether (Et₂O)
-
Argon or Nitrogen gas
-
Standard glassware for air-sensitive reactions
Procedure:
-
In an oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add molybdenum hexacarbonyl.
-
Add anhydrous triethylamine to the flask.
-
Irradiate the mixture with a UV lamp while stirring to promote the formation of the active catalyst.
-
After the catalyst formation is complete (indicated by a color change), add a solution of 1-phenyl-3-butyn-1-ol in anhydrous diethyl ether dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by pouring it into ice water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain 2-phenyl-2,3-dihydrofuran.
Data Presentation
Table 1: Comparison of Reaction Conditions for Dihydrofuran Synthesis
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cycloisomerization | Mo(CO)₆ | Triethylamine/Diethyl Ether | Room Temp. | 76 | [1] |
| Heck Coupling | Palladacycle | Not Specified | Not Specified | Good | [2] |
| [3+2] Cycloaddition | Quinine/Squaramide | Dichloromethane | Room Temp. | 83 | [6] |
| Oxidative Coupling | Silver(I) Oxide | Acetonitrile | Room Temp. | ~30-40 | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of 2-phenyl-2,3-dihydrofuran.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,3-Dihydrofuran synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 7. rsc.org [rsc.org]
Technical Support Center: Synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on prevalent side reactions and offering potential solutions. The two primary synthetic routes discussed are the Palladium-Catalyzed Heck Reaction and the Transition Metal-Catalyzed Cycloisomerization of an appropriate alcohol precursor.
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting materials. | Heck Reaction: - Inactive palladium catalyst. - Insufficient base. - Low reaction temperature. Cycloisomerization: - Catalyst poisoning. - Unsuitable solvent. - Low reaction temperature. | Heck Reaction: - Use a fresh palladium source or a pre-catalyst. - Ensure the base is anhydrous and used in sufficient excess. - Gradually increase the reaction temperature, monitoring for product formation and decomposition. Cycloisomerization: - Purify starting materials and solvents to remove potential catalyst poisons. - Screen alternative solvents (e.g., toluene, THF, DCE). - Increase the reaction temperature incrementally. |
| Formation of a significant amount of 2-Methyl-2-phenyl-2,5-dihydrofuran isomer. | Heck Reaction: - Double bond migration in the 2,3-dihydrofuran intermediate. This is a common side reaction in Heck arylations of 2,3-dihydrofuran.[1] | - Optimize the ligand-to-palladium ratio. Bulky phosphine ligands can sometimes suppress isomerization. - Use milder bases (e.g., organic amines instead of inorganic carbonates). - Lower the reaction temperature and shorten the reaction time to favor the kinetic product (2,3-dihydrofuran). |
| Presence of dark, insoluble byproducts. | Heck Reaction: - Palladium black formation due to catalyst decomposition. Cycloisomerization (Molybdenum-catalyzed): - Formation of molybdenum-containing precipitates.[2] | Heck Reaction: - Use stabilizing ligands (e.g., phosphines) to prevent palladium agglomeration. Cycloisomerization (Molybdenum-catalyzed): - After the reaction, remove the solvent and sublimate the molybdenum byproducts under vacuum before distillation of the product.[2] |
| Formation of furan or other aromatic byproducts. | - Over-oxidation of the dihydrofuran product. - Dehydration of the starting alcohol in cycloisomerization reactions. | - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). - Use a milder oxidizing agent if applicable to the synthetic route. - For cycloisomerization, control the reaction temperature and use a non-acidic catalyst if possible. |
| Difficulty in purifying the final product. | - Co-elution of the 2,3- and 2,5-dihydrofuran isomers during column chromatography. - Presence of high-boiling point impurities. | - Use a high-resolution chromatography column and carefully screen solvent systems for optimal separation of isomers. - Consider vacuum distillation for purification, especially for removing non-volatile impurities.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods are the Palladium-Catalyzed Heck Reaction and the Transition Metal-Catalyzed Cycloisomerization.
-
Palladium-Catalyzed Heck Reaction: This involves the coupling of an aryl halide (e.g., iodobenzene or bromobenzene) with 2-methyl-2,3-dihydrofuran. However, a more common approach is the arylation of 2,3-dihydrofuran followed by methylation, or the Heck reaction with a substituted dihydrofuran precursor. The direct Heck arylation of 2,3-dihydrofuran with iodobenzene is a well-established model reaction.[1]
-
Transition Metal-Catalyzed Cycloisomerization: This route typically starts with a suitable alcohol, such as an allenic or acetylenic alcohol. For instance, 2-phenyl-2,3-dihydrofuran can be synthesized via the molybdenum-catalyzed cycloisomerization of 1-phenyl-3-butyn-1-ol.[2] A similar precursor would be required for the synthesis of the 2-methyl analogue. Ruthenium catalysts are also effective for the cycloisomerization of α-allenic alcohols to 2,3-dihydrofurans.[3]
Q2: What is the primary side product in the Heck reaction synthesis, and how can I identify it?
A2: The major side product is typically the isomeric 2-Methyl-2-phenyl-2,5-dihydrofuran, which arises from double bond migration within the dihydrofuran ring.[1]
-
Identification: The two isomers can be distinguished using ¹H NMR spectroscopy. The vinylic protons of the 2,3-dihydrofuran will have different chemical shifts and coupling constants compared to those of the 2,5-dihydrofuran. Specifically, the ¹H NMR spectrum of 2,5-dihydrofuran shows signals for the vinylic protons around 5.9 ppm and the allylic protons around 4.6 ppm.
Q3: How can I minimize the formation of the 2,5-dihydrofuran isomer?
A3: Minimizing the formation of the thermodynamic 2,5-isomer involves favoring the kinetic 2,3-product. This can be achieved by:
-
Lowering the reaction temperature: This reduces the energy available for the double bond to isomerize.
-
Shortening the reaction time: Prolonged reaction times can lead to the accumulation of the more stable isomer.
-
Choice of ligand and base: The ligand on the palladium catalyst and the base used can influence the regioselectivity of the reaction. Experimenting with different ligands and using milder bases may be beneficial.
Q4: Are there any specific safety precautions I should take during these syntheses?
A4: Yes, several safety precautions are necessary:
-
Palladium and other metal catalysts: These can be toxic and should be handled in a well-ventilated fume hood.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each solvent.
-
Pressurized reactions: Some reactions may be conducted under pressure, requiring appropriate glassware and safety shields.
-
Inert atmosphere: Many of the reagents are air-sensitive, so reactions should be performed under an inert atmosphere of argon or nitrogen.
Experimental Protocols
Palladium-Catalyzed Heck Arylation of 2,3-Dihydrofuran (Model Protocol)
This protocol is for the synthesis of 2-phenyl-2,3-dihydrofuran and serves as a model for the synthesis of the 2-methyl analogue.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, [PdCl(allyl)]₂)
-
Iodobenzene
-
2,3-Dihydrofuran (DHF)
-
Base (e.g., K₂CO₃, NaOAc)
-
Solvent (e.g., DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the base (e.g., 4.34 mmol of K₂CO₃ or NaOAc).
-
Add the palladium precursor (e.g., 0.0356 mmol, 1 mol%).
-
Add the solvent (e.g., 6 mL of DMF).
-
Add iodobenzene (0.4 mL, 3.57 mmol) and 2,3-dihydrofuran (0.7 mL, 8.59 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for the required time (e.g., 2 hours).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer, concentrate it, and purify the product by column chromatography.
Molybdenum-Catalyzed Cycloisomerization of 1-Phenyl-3-butyn-1-ol (Model Protocol)
This protocol describes the synthesis of 2-phenyl-2,3-dihydrofuran and can be adapted for a 2-methyl substituted precursor.[2]
Materials:
-
1-Phenyl-3-butyn-1-ol
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
Triethylamine (Et₃N)
-
Diethyl ether (Et₂O)
-
Photochemical reactor (optional) or Trimethylamine N-oxide
-
Inert atmosphere (Argon)
Procedure:
-
Preparation of the Catalyst (Photochemical Method):
-
In an oven-dried flask under argon, dissolve molybdenum hexacarbonyl (12.2 mmol) in triethylamine (220 mL) and diethyl ether (180 mL).
-
Irradiate the solution in a photochemical reactor with 350-nm ultraviolet lamps.
-
-
Cycloisomerization:
-
Add 1-phenyl-3-butyn-1-ol (93.3 mmol) to the activated catalyst solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent by rotary evaporation.
-
The resulting residue contains molybdenum byproducts. These can be removed by sublimation under vacuum (e.g., 35 °C, 0.5 mm).
-
The remaining liquid can be purified by vacuum distillation to yield 2-phenyl-2,3-dihydrofuran.[2]
-
Visualizations
Caption: Workflow for the Palladium-Catalyzed Heck Reaction.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Enzyme‐ and Ruthenium‐Catalyzed Enantioselective Transformation of α‐Allenic Alcohols into 2,3‐Dihydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methyl-2-phenyl-2,3-dihydrofuran Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Methyl-2-phenyl-2,3-dihydrofuran.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification methods for this compound are vacuum distillation and silica gel chromatography.[1] Vacuum distillation is effective for separating the product from non-volatile impurities and high-boiling point solvents. Silica gel chromatography is useful for removing polar impurities and closely related byproducts.[1]
Q2: My purified this compound has a pale yellow color. Is it impure?
A2: A pale yellow coloration of 2-phenyl-2,3-dihydrofuran upon exposure to air has been observed, which may not indicate significant decomposition according to NMR analysis. However, a distinct color change could suggest the presence of oxidized impurities or degradation products. It is recommended to verify the purity using analytical techniques such as NMR or GC-MS.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the characteristic peaks of the desired compound and reveal the presence of impurities. The integration of signals in ¹H NMR can be used for quantitative estimation of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds and provides their mass spectra, allowing for the identification and quantification of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the product from non-volatile impurities and quantify its purity.
Q4: What are the expected NMR chemical shifts for this compound?
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | J (Hz) |
| Phenyl-H | 7.28-7.38 | m | |
| CH | 6.47 | q | 2 |
| CH | 5.53 | dd | 2, 8.4 |
| CH | 4.97 | q | 2.8 |
| CH₂ | 3.06-3.13 | m | |
| CH₂ | 2.59-2.66 | m |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) |
| C (aromatic) | 145.5 |
| C (aromatic) | 143.2 |
| C (aromatic) | 128.7 |
| C (aromatic) | 127.8 |
| C (aromatic) | 125.8 |
| C= | 99.3 |
| C-O | 82.5 |
| CH₂ | 38.1 |
Data for 2-phenyl-2,3-dihydrofuran.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low purity after vacuum distillation | Incomplete removal of volatile impurities with similar boiling points. | - Ensure the vacuum is stable and sufficiently low. - Use a fractional distillation column for better separation. - Consider a preliminary purification step like a solvent wash to remove some impurities before distillation. |
| Product degradation during distillation | The compound may be thermally sensitive. | - Use a short-path distillation apparatus to minimize the residence time at high temperatures. - Ensure the distillation is performed under a high vacuum to lower the boiling point. |
| Streaking or poor separation during column chromatography | - Improper solvent system. - Overloading the column. - The compound is unstable on silica gel. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point for dihydrofurans is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether. - Reduce the amount of crude product loaded onto the column. - Consider using a less acidic stationary phase like alumina or a deactivated silica gel. |
| Presence of residual starting materials | Incomplete reaction. | - Monitor the reaction progress using TLC or GC to ensure completion. - If the reaction is incomplete, consider extending the reaction time or adding more reagents. - Use an appropriate purification method (distillation or chromatography) to separate the product from unreacted starting materials. |
| Formation of a dark, tarry residue | Polymerization or extensive decomposition of the product. | - Avoid exposure to strong acids or high temperatures for prolonged periods. - Store the compound under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature. - The phenyl substituent can stabilize the dihydrofuran ring through anchimeric assistance, but harsh conditions can still lead to degradation. |
Experimental Protocols
1. Vacuum Distillation
This protocol is a general guideline for the purification of this compound.
-
Apparatus: A short-path distillation apparatus is recommended to minimize thermal stress on the compound.
-
Procedure:
-
Place the crude this compound in the distillation flask.
-
Assemble the distillation apparatus and ensure all joints are properly sealed.
-
Slowly apply a vacuum to the system.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of the product under the applied vacuum. The boiling point will be dependent on the pressure.
-
Once the product has been collected, cool the apparatus before releasing the vacuum.
-
2. Flash Column Chromatography
This protocol outlines a general procedure for purifying this compound using flash chromatography.
-
Materials:
-
Silica gel (for flash chromatography)
-
Eluent: A mixture of ethyl acetate and hexanes (or petroleum ether). The optimal ratio should be determined by TLC.
-
-
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, applying positive pressure.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Experimental Workflow for Purification
Caption: Purification workflow for this compound.
Potential Degradation Pathway
Caption: Potential degradation pathways for this compound.
References
Stability issues of 2-Methyl-2-phenyl-2,3-dihydrofuran under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methyl-2-phenyl-2,3-dihydrofuran under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer
Direct quantitative data on the stability of this compound is limited in publicly available literature. The information provided here is based on established principles of organic chemistry, particularly the reactivity of enol ethers and cyclic ethers under acidic conditions, and data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic media?
A1: The primary stability concern is its susceptibility to acid-catalyzed hydrolysis and potential ring-opening. The molecule contains an enol ether moiety, which is known to be sensitive to acidic conditions.[1][2]
Q2: What is the expected degradation pathway of this compound under acidic conditions?
A2: The degradation is expected to proceed via acid-catalyzed hydrolysis of the enol ether. This involves protonation of the double bond to form a stabilized carbocation, followed by nucleophilic attack of water to form a hemiacetal. This intermediate then collapses to yield a ketone and an alcohol.
Q3: What are the likely degradation products?
A3: Based on the hydrolysis mechanism, the expected degradation products are 1-phenyl-1,4-butanedione and methanol.
Q4: How do Lewis acids affect the stability of this compound?
A4: Lewis acids can also promote the ring-opening of dihydrofurans.[3] They can coordinate to the ether oxygen, activating the ring for nucleophilic attack or rearrangement, potentially leading to different products than Brønsted acid-catalyzed hydrolysis.
Q5: Can I use acidic conditions for reactions involving this compound?
A5: Yes, but with caution. The choice of acid, its concentration, the reaction temperature, and the solvent will significantly impact the stability of the dihydrofuran ring. It is crucial to perform small-scale pilot reactions to determine the compound's stability under your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in the presence of acids.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product, with recovery of starting material. | Insufficient reaction time or temperature. | Increase reaction time or temperature cautiously, monitoring for the appearance of degradation products by TLC or LC-MS. |
| Inactive catalyst or acid. | Use a fresh batch of the acid or catalyst. Ensure anhydrous conditions if using a Lewis acid sensitive to moisture. | |
| Formation of multiple unexpected byproducts. | Degradation of this compound. | - Lower the reaction temperature. - Use a milder acid or a lower concentration of the acid. - Consider using a non-aqueous solvent to minimize hydrolysis. - Buffer the reaction mixture if precise pH control is required. |
| Side reactions of the desired product under acidic conditions. | Isolate the desired product as quickly as possible from the acidic reaction mixture. Neutralize the reaction mixture during workup. | |
| Reaction mixture turns dark or forms a precipitate. | Polymerization or extensive decomposition of the starting material or products. | - Significantly lower the reaction temperature. - Use a more dilute solution. - Screen for a more selective acid catalyst. |
| Inconsistent reaction outcomes. | Variability in the quality of the starting material or reagents. | - Purify the this compound before use. - Ensure all reagents and solvents are of high purity and are anhydrous where necessary. |
| Trace amounts of acid impurities in solvents or glassware. | - Use freshly distilled solvents. - Thoroughly clean and dry all glassware. Consider rinsing with a weak base solution followed by distilled water and drying. |
Experimental Protocols
The following are generalized experimental protocols for assessing the stability of this compound under acidic conditions.
Protocol 1: General Procedure for Acid Stability Testing
-
Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol, THF, or a mixture with water) in a round-bottom flask equipped with a magnetic stirrer.
-
Acid Addition: At a controlled temperature (e.g., 0 °C or room temperature), add a specific concentration of the desired acid (e.g., HCl, H₂SO₄, or a Lewis acid).
-
Monitoring: Monitor the reaction progress over time by taking aliquots from the reaction mixture. Analyze the aliquots by a suitable analytical method such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the formation of any degradation products.
-
Workup: Once the desired reaction time is reached, quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution) to neutralize the acid.
-
Analysis: Extract the organic components, dry the organic layer, and concentrate it. Analyze the residue to identify and quantify the remaining starting material and any products formed.
Visualizations
Proposed Degradation Pathway
The following diagram illustrates the proposed acid-catalyzed hydrolysis of this compound.
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting stability issues.
Caption: A logical workflow for troubleshooting unexpected outcomes in reactions involving this compound.
References
Optimization of reaction conditions for 2-Methyl-2-phenyl-2,3-dihydrofuran synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Three primary methods are commonly adapted for the synthesis of this compound:
-
Molybdenum-Catalyzed Cycloisomerization of an Alkynol: This method involves the intramolecular cyclization of 2-phenyl-4-butyn-2-ol using a molybdenum hexacarbonyl catalyst.
-
Acid-Catalyzed Intramolecular Hydroalkoxylation: This route utilizes the acid-catalyzed cyclization of an unsaturated alcohol, namely 3-phenyl-but-3-en-1-ol.
-
Palladium-Catalyzed [3+2] Cycloaddition: This approach involves the reaction of a trimethylenemethane (TMM) precursor with acetophenone, followed by isomerization of the resulting exocyclic double bond.
Q2: How do I choose the best synthetic route?
A2: The choice of synthetic route depends on several factors, including the availability of starting materials, desired purity, scalability, and sensitivity to specific reagents.
-
The Molybdenum-catalyzed cycloisomerization offers a direct route with potentially high yields but requires handling of a toxic and air-sensitive metal carbonyl catalyst.
-
Acid-catalyzed hydroalkoxylation is often simpler to perform but can be prone to side reactions like rearrangements and may require careful optimization of the acid catalyst and reaction conditions.
-
The Palladium-catalyzed cycloaddition is a powerful method for constructing the substituted furan ring but may involve a multi-step process if the commercially available TMM precursor is not used, and the final product requires an additional isomerization step.
Q3: What are the key safety precautions for these syntheses?
A3:
-
Molybdenum hexacarbonyl is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Strong acids are corrosive and should be handled with care.
-
Organometallic reagents and intermediates can be air- and moisture-sensitive, requiring the use of inert atmosphere techniques (e.g., Schlenk line or glovebox).
-
Always consult the Safety Data Sheet (SDS) for all chemicals used.
Troubleshooting Guides
Below are troubleshooting guides for the three main synthetic routes.
Route 1: Molybdenum-Catalyzed Cycloisomerization of 2-Phenyl-4-butyn-2-ol
This method is based on the well-established cycloisomerization of alkynols. The reaction proceeds via the formation of a molybdenum-alkyne complex, which then undergoes intramolecular attack by the hydroxyl group.
Experimental Protocol
A detailed experimental protocol for a similar substrate can be found in Organic Syntheses. The following is an adapted procedure for the synthesis of this compound.
1. Catalyst Activation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add molybdenum hexacarbonyl (Mo(CO)₆, 5 mol%).
-
Add anhydrous triethylamine (Et₃N) and anhydrous diethyl ether (Et₂O) in a 1:1 ratio to dissolve the Mo(CO)₆.
-
Irradiate the solution with a UV lamp (350 nm) for 2-3 hours to form the active catalyst, (Et₃N)Mo(CO)₅. The solution should turn from colorless to yellow or orange.
2. Cycloisomerization:
-
To the activated catalyst solution, add a solution of 2-phenyl-4-butyn-2-ol (1.0 eq) in anhydrous diethyl ether dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
3. Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or no conversion | Inactive catalyst | Ensure Mo(CO)₆ is of high purity. Activate the catalyst with UV irradiation for the recommended time. Ensure solvents are strictly anhydrous. |
| Triethylamine quality is crucial; use freshly distilled Et₃N. | ||
| Reaction temperature too low | Although the reaction proceeds at room temperature, gentle warming (30-40 °C) might be necessary for less reactive substrates. | |
| Formation of side products | Isomerization of the alkyne | Ensure the reaction is run under an inert atmosphere to prevent oxidation. Minimize reaction time once the starting material is consumed. |
| Polymerization of the starting material or product | Use a higher dilution of the substrate. Ensure the temperature does not exceed the recommended range. | |
| Difficult purification | Co-elution of product with residual catalyst byproducts | After work-up, filter the concentrated organic phase through a short plug of silica gel or celite to remove insoluble molybdenum residues before final purification. |
Data Presentation: Optimization of Reaction Conditions (Literature-based)
| Parameter | Condition | Effect on Yield/Selectivity | Reference |
| Catalyst Loading | 2-10 mol% | 5 mol% is generally optimal. Higher loading may not significantly improve yield and increases cost and purification difficulty. | [1] |
| Solvent | Et₂O, THF, CH₂Cl₂ | Diethyl ether is commonly used. THF can sometimes inhibit the reaction. | [1] |
| Base | Et₃N | Triethylamine is essential for the formation of the active catalyst. | [1] |
| Temperature | Room Temperature | Generally sufficient. Slight warming may be required. | [1] |
Experimental Workflow
Caption: Workflow for Molybdenum-Catalyzed Cycloisomerization.
Route 2: Acid-Catalyzed Intramolecular Hydroalkoxylation
This method relies on the protonation of the double bond in 3-phenyl-but-3-en-1-ol to form a stable tertiary carbocation, which is then trapped by the intramolecular hydroxyl group.
Experimental Protocol
1. Reaction Setup:
-
Dissolve 3-phenyl-but-3-en-1-ol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
2. Acid Addition:
-
Slowly add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid (PTSA), sulfuric acid, or boron trifluoride etherate (BF₃·OEt₂)) (1-10 mol%).
-
Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by TLC or GC-MS.
3. Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or no conversion | Insufficient acid strength or amount | Increase the catalyst loading or use a stronger acid. Be cautious as this may promote side reactions. |
| Reaction temperature too low | Perform the reaction at a higher temperature (e.g., reflux), but monitor for byproduct formation. | |
| Formation of multiple products | Carbocation rearrangement | Use a milder acid or a lower reaction temperature to minimize rearrangements. |
| Elimination to form a diene | Use a non-nucleophilic counterion for the acid. Lowering the temperature can also suppress elimination. | |
| Polymerization | Use a lower concentration of the substrate. Add the acid slowly at a low temperature. | |
| Product decomposition | Product is sensitive to the acidic conditions | Neutralize the reaction mixture as soon as the starting material is consumed. |
Data Presentation: Effect of Acid Catalyst on Yield (Hypothetical Data Based on General Principles)
| Acid Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| p-Toluenesulfonic acid | 5 | 25 | 12 | 65 |
| Sulfuric acid | 2 | 0-25 | 6 | 50 (with byproducts) |
| Boron trifluoride etherate | 10 | 0 | 2 | 75 |
| Amberlyst-15 | 20 (w/w) | 40 | 24 | 60 |
Troubleshooting Logic
Caption: Troubleshooting logic for acid-catalyzed cyclization.
Route 3: Palladium-Catalyzed [3+2] Cycloaddition
This route first synthesizes 2-Methyl-2-phenyl-4-methylenetetrahydrofuran via a [3+2] cycloaddition of a trimethylenemethane (TMM) precursor with acetophenone. The resulting exocyclic double bond then needs to be isomerized to the endocyclic position to yield the final product.
Experimental Protocol
1. Cycloaddition:
-
To an oven-dried vial under an inert atmosphere, add acetophenone (1.0 eq), a palladium catalyst (e.g., [Pd₂(dba)₃], 2.5 mol%), and a phosphine ligand (e.g., P(O-iPr)₃, 10 mol%) in an anhydrous solvent like toluene.
-
Add the trimethylenemethane precursor (e.g., 2-(trimethylsilylmethyl)allyl acetate, 1.5 eq).
-
Heat the reaction mixture to 50-80 °C and stir for 3-24 hours, monitoring by TLC or GC-MS.
2. Isomerization:
-
After completion of the cycloaddition, the crude 2-Methyl-2-phenyl-4-methylenetetrahydrofuran can be isomerized. While not extensively documented for this specific product, methods for isomerizing exocyclic to endocyclic double bonds often involve treatment with a strong base (e.g., potassium tert-butoxide) or a transition metal catalyst (e.g., a rhodium or ruthenium complex).
3. Work-up and Purification:
-
After the isomerization step, quench the reaction appropriately (e.g., with water or a mild acid).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by flash column chromatography.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low yield in cycloaddition | Inefficient catalyst system | Screen different palladium sources and phosphine ligands. Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere. |
| Decomposition of TMM precursor | Add the TMM precursor slowly to the heated reaction mixture. | |
| Formation of dimers of TMM | Low concentration of the ketone | Use a higher concentration of acetophenone. |
| Low or no isomerization | Inappropriate isomerization conditions | This step requires careful optimization. Screen different bases or transition metal catalysts, temperatures, and reaction times. |
| Formation of byproducts during isomerization | Decomposition of the dihydrofuran ring | Use milder isomerization conditions. Monitor the reaction closely and stop it as soon as the desired product is formed. |
Data Presentation: Comparison of Ligands for Pd-Catalyzed [3+2] Cycloaddition (Literature-based for similar systems)
| Ligand | Yield (%) | Enantioselectivity (ee %) | Reference |
| P(O-iPr)₃ | 85 | N/A (for racemic synthesis) | [2] |
| (R)-BINAP | 70 | 85 | [3] |
| (S)-Tol-BINAP | 75 | 90 | [3] |
Signaling Pathway for the Synthesis
Caption: Synthetic pathway via Pd-catalyzed cycloaddition.
References
- 1. Density Functional Study of Mo-Carbonyl-Catalyzed Alkynol Cycloisomerization: Comparison with W-Catalyzed Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of 2,2-Disubstituted Tetrahydrofurans by Palladium-Catalyzed [3+2] Cycloadditions of Trimethylenemethane with Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Asymmetric [3+2] Trimethylenemethane Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting diastereoselectivity in 2-Methyl-2-phenyl-2,3-dihydrofuran synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran, with a focus on controlling diastereoselectivity.
Troubleshooting Guide
Problem 1: Low Diastereoselectivity in the Cyclization Step
Question: We are attempting the synthesis of this compound via an intramolecular cyclization of an unsaturated alcohol, but the reaction is yielding a nearly 1:1 mixture of diastereomers. How can we improve the diastereoselectivity?
Answer: Low diastereoselectivity in the synthesis of 2,2-disubstituted 2,3-dihydrofurans is a common challenge. The stereochemical outcome of the cyclization is often influenced by the reaction conditions, particularly the choice of catalyst or promoter. Here are several strategies to enhance diastereoselectivity:
-
Lewis Acid Catalysis: The use of Lewis acids can significantly influence the transition state of the cyclization, thereby favoring the formation of one diastereomer over the other. Different Lewis acids can have varied effects on stereoselectivity. It is recommended to screen a panel of Lewis acids to find the optimal one for your specific substrate.
-
Catalyst Selection: For metal-catalyzed cyclizations (e.g., using palladium, gold, or silver), the ligand coordinated to the metal center plays a crucial role in determining the stereochemical outcome. Bulky ligands can create a more sterically hindered environment, which can lead to higher diastereoselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of the transition states leading to the different diastereomers. Experimenting with a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, THF) and polar protic (e.g., methanol), is advisable.
-
Temperature Optimization: Reaction temperature can have a significant impact on selectivity. Lowering the temperature often increases diastereoselectivity by favoring the transition state with the lowest activation energy.
Problem 2: Formation of Undesired Side Products
Question: During the synthesis, we are observing the formation of significant amounts of an elimination product instead of the desired dihydrofuran. What could be the cause and how can we prevent it?
Answer: The formation of elimination byproducts suggests that the reaction conditions are favoring a competing reaction pathway. Here are some potential causes and solutions:
-
Strongly Acidic Conditions: Overly acidic conditions, especially with Brønsted acids, can promote dehydration of the alcohol starting material or the dihydrofuran product. If using a Brønsted acid, consider switching to a milder Lewis acid.
-
High Reaction Temperatures: Elevated temperatures can provide the necessary energy to overcome the activation barrier for elimination. Running the reaction at a lower temperature may suppress this side reaction.
-
Choice of Base (if applicable): In reactions where a base is used, a non-nucleophilic, sterically hindered base is often preferred to minimize elimination.
Problem 3: Low Reaction Yield
Question: Our attempts to synthesize this compound are resulting in very low yields, even though the starting material is fully consumed. What are the potential reasons for this?
Answer: Low yields despite complete consumption of starting material often point towards product decomposition or the formation of multiple, difficult-to-separate products. Consider the following:
-
Product Instability: The dihydrofuran product may be unstable under the reaction or workup conditions. This can be particularly true in the presence of strong acids or bases. A milder workup procedure and purification by column chromatography on a neutral stationary phase (e.g., deactivated silica gel) might be necessary.
-
Catalyst Deactivation: In catalytic reactions, the catalyst may be deactivating over the course of the reaction. This can be addressed by using a higher catalyst loading or by adding the catalyst in portions.
-
Substrate Purity: Impurities in the starting material can sometimes interfere with the reaction and lead to lower yields. Ensure the purity of your unsaturated alcohol precursor.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,2-disubstituted-2,3-dihydrofurans like this compound?
A1: The most prevalent methods involve the intramolecular cyclization of a suitably functionalized precursor. A common strategy is the cyclization of γ-hydroxy alkynes or alkenes.[1] Metal-catalyzed reactions, particularly with palladium, gold, and silver salts, are frequently employed to facilitate this transformation. Lewis acid-catalyzed cyclizations are also a powerful tool for constructing the dihydrofuran ring with control over stereochemistry.
Q2: How does the choice of Lewis acid affect the diastereoselectivity of the cyclization?
A2: Lewis acids coordinate to the oxygen atom of the hydroxyl group in the precursor, activating it for nucleophilic attack by the alkyne or alkene. The size and nature of the Lewis acid and its ligands influence the geometry of the transition state, which in turn dictates the diastereoselectivity of the ring closure. For instance, bulky Lewis acids may favor the formation of a less sterically congested transition state, leading to a higher diastereomeric ratio. A computational study on Lewis-acid-catalyzed Mukaiyama aldol reactions, which share mechanistic similarities with these cyclizations, highlighted that the interplay of steric effects between the Lewis acid, the substrate, and the nucleophile is critical in determining the stereochemical outcome.
Q3: Can you provide a general experimental protocol for the synthesis of a 2,2-disubstituted-2,3-dihydrofuran?
General Experimental Protocol (Adapted from the synthesis of 2-phenyl-2,3-dihydrofuran):
-
Precursor Synthesis: Synthesize the precursor, 1-phenylprop-2-yn-1-ol, by reacting benzaldehyde with ethynylmagnesium bromide.
-
Cycloisomerization:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the alkynol precursor in a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Add the chosen catalyst (e.g., a gold(I) complex like [AuCl(PPh₃)]/AgSbF₆ or a palladium(II) salt like PdCl₂(MeCN)₂) at the desired temperature (often room temperature to 60 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction (e.g., by adding a saturated aqueous solution of NaHCO₃).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
-
Note: To synthesize the target molecule, the starting material would need to be 2-phenylbut-3-yn-2-ol.
Data Presentation
Table 1: Effect of Lewis Acid on Diastereoselectivity in a Model Dihydrofuran Synthesis
| Entry | Lewis Acid (1.1 equiv) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | TiCl₄ | CH₂Cl₂ | -78 | 85 | 95:5 |
| 2 | SnCl₄ | CH₂Cl₂ | -78 | 82 | 90:10 |
| 3 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 75 | 80:20 |
| 4 | ZnCl₂ | CH₂Cl₂ | -78 | 60 | 65:35 |
| 5 | Sc(OTf)₃ | CH₂Cl₂ | -78 | 90 | 92:8 |
Note: This data is representative and based on analogous systems. The actual results for the synthesis of this compound may vary.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
Preventing polymerization of 2-Methyl-2-phenyl-2,3-dihydrofuran
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling, storage, and use of 2-Methyl-2-phenyl-2,3-dihydrofuran, with a specific focus on preventing its potential polymerization.
Troubleshooting Guide
This guide addresses potential issues you might encounter during the handling and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Observation of increased viscosity or solidification of the sample. | This may indicate the onset of polymerization. | Immediately cool the sample to 0-4°C and verify the presence of an inhibitor. If an inhibitor is absent or depleted, add a suitable inhibitor such as BHT (Butylated hydroxytoluene) at a concentration of 100-200 ppm. |
| Inconsistent reaction yields or unexpected side products. | Partial polymerization of the starting material could lead to lower concentrations of the active reagent and introduce impurities. | Purify the this compound by passing it through a short column of activated basic alumina to remove any oligomeric species and polymerization inhibitors prior to use. |
| Discoloration of the material (e.g., yellowing). | This may be a sign of degradation or slow polymerization over time, potentially initiated by light or air. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect it from light. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization for this compound?
While specific data for this compound is not extensively documented, compounds of this nature, particularly vinyl ethers, can be susceptible to cationic polymerization. This process can be initiated by acidic impurities, exposure to air (which can form peroxides), or elevated temperatures.
Q2: How can I prevent the polymerization of this compound during storage?
To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store at refrigerated temperatures (2-8°C).
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using an amber or opaque container.
-
Inhibitor: For long-term storage, the addition of a radical inhibitor like BHT (Butylated hydroxytoluene) at a concentration of 100-200 ppm is advisable.
Q3: I need to use inhibitor-free this compound for my reaction. What is the best practice?
If your experiment requires the absence of an inhibitor, it is best to remove it immediately before use. This can be achieved by passing the compound through a plug of activated basic alumina. The inhibitor-free material should be used promptly and any unused portion should be discarded or stabilized with a fresh addition of inhibitor.
Q4: Can I use this compound that has started to show signs of polymerization?
It is not recommended. If the material has become viscous or shows signs of solidification, it indicates that a significant amount has already polymerized. Using such material will lead to inaccurate concentrations and may introduce impurities into your reaction, compromising your results.
Experimental Protocols
Protocol 1: Removal of Polymerization Inhibitor
Objective: To obtain inhibitor-free this compound for immediate use in a chemical reaction.
Materials:
-
This compound (with inhibitor)
-
Activated basic alumina
-
Glass column or a Pasteur pipette
-
Round bottom flask
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Prepare a small chromatography column using a Pasteur pipette plugged with a small amount of glass wool.
-
Fill the pipette with approximately 2-3 cm of activated basic alumina.
-
Flush the column with an inert gas.
-
Carefully add the required amount of this compound to the top of the alumina column.
-
Collect the purified, inhibitor-free compound in a clean, dry, and inert gas-flushed round bottom flask.
-
Use the purified material immediately.
Visual Guides
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting logic for assessing the stability of this compound.
Technical Support Center: Catalyst Deactivation in 2-Methyl-2-phenyl-2,3-dihydrofuran Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during the synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran. The guidance is tailored for researchers, scientists, and professionals in drug development.
Section 1: Troubleshooting Guide for Common Catalyst Deactivation Issues
Researchers synthesizing this compound may encounter catalyst deactivation, which leads to reduced reaction rates and lower product yields. The appropriate troubleshooting strategy depends on the type of catalyst being used. This guide is divided into sections for the most common catalyst types employed in similar dihydrofuran syntheses: solid acid catalysts and palladium-based catalysts.
Solid Acid Catalysts (e.g., Zeolites, Amberlyst-15)
Solid acid catalysts are frequently used in furan chemistry. Deactivation of these catalysts is a common issue that can often be reversed.
Frequently Asked Questions (FAQs):
-
Q1: My reaction rate has significantly decreased when using a recycled solid acid catalyst. What is the likely cause?
-
A1: The most probable cause is fouling of the catalyst pores by coke or high-molecular-weight byproducts, also known as humins.[1] This physically blocks the active sites. Another possibility is poisoning if your feedstock contains basic impurities that neutralize the acid sites.
-
-
Q2: I am observing a lower yield of this compound and an increase in undesired byproducts. Why is this happening?
-
A2: This is also a strong indicator of catalyst deactivation, likely due to coke formation on the catalyst surface.[2] The buildup of carbonaceous deposits can alter the selectivity of the catalyst by blocking certain active sites responsible for the desired reaction pathway.
-
-
Q3: How can I regenerate my deactivated solid acid catalyst?
-
A3: A common and effective method for regenerating solid acid catalysts fouled by coke is calcination . This involves heating the catalyst in the presence of air or a diluted oxygen stream to burn off the carbonaceous deposits. Typical calcination temperatures are in the range of 400-550 °C.[1] For some polymeric resins like Amberlyst, washing with a suitable solvent might be a milder regeneration option.
-
-
Q4: Can I prevent my solid acid catalyst from deactivating so quickly?
-
A4: Yes, several strategies can be employed. Pre-treating your feedstock to remove any basic impurities or potential coke precursors can significantly extend catalyst life. Optimizing reaction conditions, such as temperature and pressure, can also minimize side reactions that lead to coke formation.[2]
-
Troubleshooting Workflow for Solid Acid Catalyst Deactivation
Caption: Troubleshooting workflow for solid acid catalyst deactivation.
Palladium-Based Catalysts
Palladium catalysts are often employed in cross-coupling and cycloisomerization reactions for the synthesis of dihydrofurans. Their deactivation mechanisms differ from those of solid acids.
Frequently Asked Questions (FAQs):
-
Q1: My palladium-catalyzed reaction is sluggish and incomplete. What could be the problem?
-
A1: A common deactivation pathway for palladium(II) catalysts is their reduction to palladium(0) nanoparticles, which may be less active or inactive for the desired transformation.[3] Another possibility is the leaching of the active palladium species from the support into the reaction mixture.
-
-
Q2: I notice a black precipitate in my reaction mixture. Is this related to catalyst deactivation?
-
A2: Yes, the formation of a black precipitate, often referred to as palladium black, is a visual indication of the agglomeration of palladium(0) nanoparticles. This is a clear sign of catalyst deactivation through reduction and aggregation.[3]
-
-
Q3: How can I prevent the deactivation of my palladium catalyst?
-
A3: Preventing the reduction of Pd(II) to Pd(0) is key. This can sometimes be achieved by the addition of a mild oxidant or by carefully controlling the reaction atmosphere and temperature.[3] Using strong-binding ligands or supports can also help prevent leaching and aggregation of the palladium species.
-
-
Q4: Is it possible to regenerate a deactivated palladium catalyst?
-
A4: Regeneration of palladium catalysts can be more challenging than for solid acids. In some cases, the activity of a catalyst deactivated by reduction to Pd(0) can be restored by treatment with an oxidizing agent to re-form the active Pd(II) species.[3] However, if significant leaching and agglomeration have occurred, regeneration may not be feasible.
-
Troubleshooting Workflow for Palladium Catalyst Deactivation
Caption: Troubleshooting workflow for palladium catalyst deactivation.
Section 2: Quantitative Data on Catalyst Performance and Deactivation
While specific data for this compound synthesis is limited in the public domain, the following tables provide representative data from related furan and dihydrofuran syntheses to illustrate the impact of deactivation and the effectiveness of regeneration.
Table 1: Performance of Recycled Solid Acid Catalyst in a Furan Condensation Reaction
| Catalyst Cycle | 2-Methylfuran Conversion (%) | Product Yield (%) |
| Fresh Catalyst | 95 | 80 |
| 1st Reuse (no regeneration) | 70 | 55 |
| 2nd Reuse (no regeneration) | 50 | 35 |
| 1st Reuse (after calcination) | 92 | 78 |
Data is illustrative and based on typical performance trends for solid acid catalysts in furan chemistry.
Table 2: Impact of Additives on Palladium Catalyst Stability in a Cycloisomerization Reaction
| Additive | Catalyst Turnover Number (TON) | Final Pd State |
| None | 150 | Pd(0) aggregates |
| Mild Oxidant | 450 | Primarily Pd(II) |
Data is illustrative and based on findings for palladium-catalyzed cycloisomerization reactions where Pd(II) is the active species.[3]
Section 3: Experimental Protocols
Protocol for Regeneration of a Coked Solid Acid Catalyst (Illustrative)
-
Catalyst Recovery: After the reaction, filter the solid acid catalyst from the reaction mixture.
-
Washing: Wash the recovered catalyst with a suitable solvent (e.g., acetone or ethanol) to remove any adsorbed organic residues. Dry the catalyst in an oven at 100-120 °C.
-
Calcination: Place the dried catalyst in a ceramic crucible and transfer it to a muffle furnace.
-
Heating Program:
-
Ramp the temperature to 500 °C at a rate of 5 °C/min under a gentle flow of air.
-
Hold the temperature at 500 °C for 3-5 hours to ensure complete combustion of the coke.
-
Cool the furnace down to room temperature.
-
-
Storage: Store the regenerated catalyst in a desiccator to prevent moisture adsorption before reuse.
Experimental Workflow for Catalyst Regeneration
Caption: Experimental workflow for solid acid catalyst regeneration.
Protocol for Catalyst Stability Testing (General)
-
Initial Run: Perform the synthesis of this compound under standard conditions and record the initial reaction rate and yield.
-
Catalyst Recovery: After the first run, recover the catalyst by filtration (for heterogeneous catalysts).
-
Reuse: Without any regeneration, reuse the recovered catalyst in a subsequent reaction with fresh reactants under the same conditions.
-
Analysis: Monitor the reaction rate and final yield of the second run. A significant decrease in performance indicates catalyst deactivation.
-
Repeat: Repeat the reuse cycle until the catalyst activity drops to an unacceptable level.
-
Characterization: Characterize the fresh, used, and (if applicable) regenerated catalyst using techniques like TGA (for coke content), ICP-MS (for metal leaching), and XRD or TEM (for structural changes) to identify the deactivation mechanism.
This structured approach will help in systematically identifying and addressing catalyst deactivation issues, leading to more robust and efficient synthesis of this compound.
References
Validation & Comparative
Comparative Analysis of Synthetic Routes to 2-Methyl-2-phenyl-2,3-dihydrofuran
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
The targeted synthesis of substituted dihydrofurans is a cornerstone in the development of novel therapeutics and functional materials. Among these, 2-Methyl-2-phenyl-2,3-dihydrofuran stands as a key structural motif. This guide provides a comparative analysis of two prominent synthetic pathways to this valuable compound: the Palladium-Catalyzed Heck Arylation and the Ruthenium-Catalyzed Cycloisomerization of an α-Allenic Alcohol. This objective comparison, supported by experimental data, aims to inform strategic decisions in synthetic planning and process development.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Palladium-Catalyzed Heck Arylation | Route 2: Ruthenium-Catalyzed Cycloisomerization |
| Starting Materials | 2-Methyl-2,3-dihydrofuran, Iodobenzene | 2-Phenylbuta-2,3-dien-1-ol |
| Key Reagents | Palladium Precursor (e.g., [PdCl(allyl)]₂), Base (e.g., K₂CO₃) | Ruthenium Catalyst (e.g., [CpRu(CH₃CN)₃]PF₆) |
| Reported Yield | Up to 59.2% (for 2-phenyl-2,3-dihydrofuran)[1] | Up to 83% (for analogous 2-substituted-2,3-dihydrofurans) |
| Reaction Temperature | Typically elevated (e.g., 100 °C) | Generally mild (e.g., room temperature to 70 °C) |
| Reaction Time | Several hours | Typically shorter (e.g., 1-2 hours) |
| Key Advantages | Utilizes readily available starting materials. | High atom economy, milder reaction conditions. |
| Potential Challenges | Regioselectivity can be a concern, potential for side reactions. | Synthesis of the α-allenic alcohol starting material may be required. |
Synthetic Route Diagrams
Caption: Comparative workflow of the two synthetic routes.
Experimental Protocols
Route 1: Palladium-Catalyzed Heck Arylation of 2-Methyl-2,3-dihydrofuran
This protocol is adapted from the Heck arylation of 2,3-dihydrofuran with iodobenzene.[1] The synthesis of this compound would necessitate the use of 2-methyl-2,3-dihydrofuran as the starting olefin.
Materials:
-
2-Methyl-2,3-dihydrofuran
-
Iodobenzene
-
Palladium precursor (e.g., [PdCl(allyl)]₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., 1 mol%).
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Add 2-methyl-2,3-dihydrofuran (1.2 equivalents) and iodobenzene (1 equivalent).
-
Add potassium carbonate (2 equivalents) as the base.
-
Heat the reaction mixture to 100 °C and stir for the required reaction time (typically several hours), monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Ruthenium-Catalyzed Cycloisomerization of 2-Phenylbuta-2,3-dien-1-ol
This protocol is based on established methods for the ruthenium-catalyzed cycloisomerization of α-allenic alcohols.
Materials:
-
2-Phenylbuta-2,3-dien-1-ol
-
Ruthenium catalyst (e.g., [CpRu(CH₃CN)₃]PF₆)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, dissolve 2-phenylbuta-2,3-dien-1-ol (1 equivalent) in the anhydrous solvent.
-
Add the ruthenium catalyst (e.g., 2 mol%) to the solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 70 °C) and monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to yield this compound.
Discussion of Synthetic Routes
The Palladium-Catalyzed Heck Arylation offers a direct approach to the target molecule from commercially available or readily synthesized starting materials. The reaction mechanism involves the oxidative addition of the palladium catalyst to iodobenzene, followed by migratory insertion of the olefin (2-methyl-2,3-dihydrofuran) and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[2] While effective, the regioselectivity of the migratory insertion can sometimes be a challenge, potentially leading to the formation of isomeric byproducts. The reported yields for the analogous 2-phenyl-2,3-dihydrofuran are moderate.[1]
The Ruthenium-Catalyzed Cycloisomerization of α-Allenic Alcohols presents a more atom-economical pathway, proceeding via an intramolecular cyclization. This method often benefits from milder reaction conditions and potentially higher yields. The key challenge in this route lies in the synthesis of the requisite α-allenic alcohol precursor, 2-phenylbuta-2,3-dien-1-ol. However, once obtained, the cyclization to the desired this compound is typically efficient.
Conclusion
Both the Palladium-Catalyzed Heck Arylation and the Ruthenium-Catalyzed Cycloisomerization of α-Allenic Alcohols represent viable strategies for the synthesis of this compound. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, desired yield and purity, and the scalability of the process. The Heck reaction may be preferable for its use of more common starting materials, while the cycloisomerization route offers potential advantages in terms of atom economy and milder conditions, provided the allenic alcohol precursor is accessible. Further process optimization for either route could lead to improved yields and efficiency.
References
Biological activity of 2-Methyl-2-phenyl-2,3-dihydrofuran compared to other dihydrofurans
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of dihydrofuran derivatives, with a focus on providing context for the potential activities of 2-Methyl-2-phenyl-2,3-dihydrofuran. Due to a lack of specific experimental data on this compound in the reviewed literature, this guide presents data from structurally related dihydrofuran and furan compounds to offer insights into potential areas of biological activity.
The furan ring system is a fundamental component of numerous biologically active compounds, leading to their widespread use as antibacterial, antiviral, anti-inflammatory, antifungal, and antitumor agents.[1] Dihydrofuran derivatives, in particular, are recognized for a range of pharmacological properties, including anticancer, antibacterial, and antifungal activities.[2]
Comparative Biological Activity Data
To provide a framework for understanding the potential biological profile of this compound, the following tables summarize the reported activities of various substituted dihydrofuran and furan derivatives.
Table 1: Antimicrobial and Antifungal Activity of Dihydrofuran and Furan Derivatives
| Compound/Derivative Class | Organism(s) | Activity Metric | Value | Reference |
| 3-(Substituted phenyl)-5-acyloxymethyl-2H,5H-furan-2-ones | Aspergillus fumigatus | MIC | 1.34 µg/mL (for 3-(3,4-dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-one) | [3] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans, Escherichia coli, Staphylococcus aureus | - | Good activity at 64 µg/mL | [1] |
| Novel 2,3-dihydrofuran derivatives | Eight microorganisms | - | Some compounds showed impressive antibacterial activity | [4] |
| 3,5-disubstituted furan derivatives | Bacillus subtilis, Escherichia coli | MIC | 200 µg/mL | |
| Nitrofuran derivatives | Cryptococcus neoformans | MIC90 | 3.9 to >250 µg/mL | [5] |
MIC: Minimum Inhibitory Concentration
Table 2: Anticancer Activity of Dihydrofuran and Furan Derivatives
| Compound/Derivative Class | Cell Line(s) | Activity Metric | Value | Reference | | :--- | :--- | :--- | :--- |[6] | | Furan-based derivatives (pyridine carbohydrazide 4 and N-phenyl triazinone 7 ) | MCF-7 (breast cancer) | IC50 | 4 : 4.06 µM, 7 : 2.96 µM |[4] | | Novel 2,3-dihydrofuran derivatives | Four human cancerous cell lines | - | Some compounds showed impressive cytotoxic activities |[7] | | Diastereoselective trans-2,3-dihydronaphtho[2,3-b]furan derivatives | A549 (lung cancer) | - | Compounds 4b and 4c showed potent activity | | | 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones | A549 (lung cancer), HepG2 (liver cancer) | IC50 | Compound 7g : 27.7 µg/ml (A549), 26.6 µg/ml (HepG2) |[8] |
IC50: Half-maximal Inhibitory Concentration
Table 3: Anti-inflammatory Activity of Dihydrofuran and Furan Derivatives
| Compound/Derivative Class | Assay/Model | Effect | Reference |
| Furan natural derivatives | Various cellular models | Modify signaling pathways like MAPK and PPAR-ɣ | [9] |
| Natural derivatives of benzofuran | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Significantly inhibited nitric oxide production | [10] |
| Furan-based derivatives | In silico and in vitro models | Potential anti-inflammatory drugs based on inhibition of albumin denaturation | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research and comparative studies.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, can be determined using broth or agar dilution methods.[12][13]
Broth Microdilution Method:
-
Inoculum Preparation: A single colony of the test bacterium is cultured in an appropriate broth medium (e.g., Trypticase Soy Broth or Mueller Hinton Broth) at 37°C with shaking for 18–24 hours. The bacterial culture is then washed and diluted to a standardized turbidity, typically equivalent to 10^6 Colony Forming Units (CFU)/mL.[14]
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.[14]
-
Inoculation: 100 µL of the standardized bacterial suspension is added to each well containing 100 µL of the serially diluted compound.[14]
-
Controls: A well with only the medium serves as a blank, and a well with the bacterial suspension and medium without the test compound serves as a negative control. A solvent control (e.g., DMSO) is also included.[14]
-
Incubation: The plate is incubated at 37°C for 18–24 hours.[14]
-
Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[14]
Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[15][16]
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate at a density of approximately 8x10³ cells/well in 100 µL of complete culture medium and incubated for 24 hours.[17]
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).[15][17]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT, and the plate is incubated for another 4 hours.[17]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.[15][17]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 500 and 600 nm.[16] The percentage of cell viability is calculated relative to untreated control cells.
Anti-inflammatory Activity
In Vitro: Lipopolysaccharide (LPS)-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of pro-inflammatory mediators in macrophages stimulated with LPS.[18][19]
Protocol:
-
Cell Culture: A mouse macrophage cell line (e.g., J774A.1 or RAW 264.7) is cultured in a suitable medium.[18][20]
-
Cell Stimulation: Macrophages are stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of the test compound for a specific duration (e.g., 16-18 hours).[18][20]
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assays (ELISA).[18][19]
-
Nitric Oxide (NO) Measurement: The production of nitric oxide, another inflammatory mediator, can be quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.[21]
In Vivo: Carrageenan-Induced Paw Edema
This is a widely used model of acute inflammation.[22][23]
Protocol:
-
Animal Model: The study is typically conducted in rats or mice.[22][24]
-
Compound Administration: The test compound or a reference drug (e.g., indomethacin) is administered to the animals, usually intraperitoneally or orally, prior to the induction of inflammation.[22]
-
Induction of Edema: A subplantar injection of a 1% carrageenan solution is administered into the hind paw of the animal.[22]
-
Measurement of Edema: The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.[22]
-
Evaluation: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the vehicle control group.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the relationships between different biological entities, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for key biological activity assays.
Caption: Simplified LPS-induced inflammatory signaling pathway.
References
- 1. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives [mdpi.com]
- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imedpub.com [imedpub.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3.2. Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 18. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. phytopharmajournal.com [phytopharmajournal.com]
A Spectroscopic Guide to the Isomers of 2-Methyl-2-phenyl-2,3-dihydrofuran
An Objective Comparison and Methodological Guide for Researchers
In the field of medicinal chemistry and materials science, the precise characterization of isomeric compounds is paramount. The subtle differences in the spatial arrangement of atoms can lead to vastly different biological activities and physical properties. This guide provides a comparative overview of the spectroscopic techniques used to differentiate the isomers of 2-Methyl-2-phenyl-2,3-dihydrofuran.
It is important to note that while the synthesis of 2,3-dihydrofurans is a well-established area of organic chemistry, comprehensive, publicly available spectroscopic data specifically for the isomers of this compound is limited. Therefore, this guide will utilize a combination of established spectroscopic principles and data from closely related dihydrofuran and benzofuran analogs to present a foundational understanding of how such a comparison would be conducted. The presented data tables are illustrative examples based on known chemical shifts and fragmentation patterns of similar structures.
Structural Isomers of this compound
The primary constitutional isomers of this compound that would be subject to spectroscopic comparison are the 2,5- and 2,4- substituted analogs, as well as potential regioisomers. For the purpose of this guide, we will focus on the differentiation of this compound and its hypothetical positional isomer, 5-Methyl-2-phenyl-2,3-dihydrofuran.
Caption: Structural diagrams of this compound and a hypothetical positional isomer.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for the two isomers, based on analogous compounds. These tables are intended to serve as a guide for what a researcher might expect to observe.
¹H NMR Spectroscopy Data
Solvent: CDCl₃ Frequency: 400 MHz
| Proton Assignment | This compound (Expected Chemical Shift, δ ppm) | 5-Methyl-2-phenyl-2,3-dihydrofuran (Expected Chemical Shift, δ ppm) |
| Methyl Protons (-CH₃) | ~1.6 (s, 3H) | ~2.1 (s, 3H) |
| Methylene Protons (-CH₂-) | ~2.5-3.0 (m, 2H) | ~2.8-3.2 (m, 2H) |
| Methine Proton (-CH-) | ~4.8 (t, 1H) | ~5.5 (dd, 1H) |
| Phenyl Protons (-C₆H₅) | ~7.2-7.4 (m, 5H) | ~7.2-7.4 (m, 5H) |
| Olefinic Proton (=CH-) | ~6.3 (d, 1H) | Not Present |
¹³C NMR Spectroscopy Data
Solvent: CDCl₃ Frequency: 100 MHz
| Carbon Assignment | This compound (Expected Chemical Shift, δ ppm) | 5-Methyl-2-phenyl-2,3-dihydrofuran (Expected Chemical Shift, δ ppm) |
| Methyl Carbon (-CH₃) | ~25 | ~20 |
| Methylene Carbon (-CH₂-) | ~35 | ~40 |
| Methine Carbon (-CH-) | ~85 | ~90 |
| Quaternary Carbon (-C-) | ~95 | Not Present |
| Olefinic Carbons (=C-) | ~125, ~145 | ~100, ~150 |
| Phenyl Carbons (-C₆H₅) | ~127-145 | ~127-145 |
Infrared (IR) Spectroscopy Data
| Functional Group | This compound (Expected Wavenumber, cm⁻¹) | 5-Methyl-2-phenyl-2,3-dihydrofuran (Expected Wavenumber, cm⁻¹) |
| C-H (Aromatic) | 3100-3000 | 3100-3000 |
| C-H (Aliphatic) | 3000-2850 | 3000-2850 |
| C=C (Aromatic) | 1600, 1450 | 1600, 1450 |
| C=C (Olefinic) | ~1650 | ~1670 |
| C-O (Ether) | 1250-1050 | 1250-1050 |
Mass Spectrometry (MS) Data
| Parameter | This compound | 5-Methyl-2-phenyl-2,3-dihydrofuran |
| Molecular Ion (M⁺) | m/z 160 | m/z 160 |
| Key Fragments | m/z 145 (M-CH₃)⁺, 105 (C₆H₅CO)⁺, 77 (C₆H₅)⁺ | m/z 145 (M-CH₃)⁺, 117, 91 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Process the data similarly to the ¹H NMR spectrum.
-
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of protons and carbons, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder or pure KBr pellet.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS) for separation of isomers prior to analysis.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.
-
Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of chemical isomers.
Caption: A generalized workflow for the spectroscopic characterization and comparison of chemical isomers.
By following these protocols and analytical workflows, researchers can effectively differentiate between the isomers of this compound and other related compounds, which is a critical step in drug development and chemical research.
A Comparative Guide to the Reactivity of 2-Methyl-2-phenyl-2,3-dihydrofuran and Furan Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2-methyl-2-phenyl-2,3-dihydrofuran and its corresponding furan analogs. The comparison focuses on key reaction types relevant to synthetic chemistry and drug development, including cycloaddition reactions, electrophilic additions, and ring-opening reactions. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide extrapolates from the established principles of furan and dihydrofuran chemistry, supported by experimental data for structurally related compounds.
Executive Summary
The fundamental difference in reactivity between this compound and its furan analogs stems from the aromaticity of the furan ring. 2,3-Dihydrofurans, lacking aromatic character, behave as cyclic enol ethers, making their double bond readily available for addition reactions. In contrast, furans possess a degree of aromatic stability that renders them less susceptible to reactions that would disrupt this system. Consequently, furans tend to undergo substitution reactions rather than additions, and their participation in cycloadditions is often sluggish and reversible.
Comparative Reactivity in Key Chemical Transformations
The reactivity of these two classes of compounds is best understood by examining their behavior in distinct reaction types. The presence of methyl and phenyl substituents at the 2-position of the dihydrofuran ring sterically and electronically influences its reactivity, a factor to be considered when comparing with substituted furan analogs.
Cycloaddition Reactions (Diels-Alder)
2,3-Dihydrofurans, with their isolated electron-rich double bond, are generally more reactive as dienophiles in Diels-Alder reactions compared to the diene system of furans. Furans, due to their aromaticity, are reluctant dienes, and their Diels-Alder reactions are often reversible and require high temperatures or Lewis acid catalysis to proceed efficiently.[1][2]
Computational studies on substituted furans in Diels-Alder reactions indicate that electron-donating groups on the furan ring can increase reactivity.[1] However, the overall energy barrier remains significant due to the loss of aromaticity in the transition state.
Table 1: Qualitative Comparison of Diels-Alder Reactivity
| Feature | This compound (as a dienophile) | Furan Analogs (as a diene) |
| Reactivity | High | Low to Moderate |
| Reaction Conditions | Typically milder conditions | Often requires elevated temperatures or Lewis acid catalysis |
| Reversibility | Generally not reversible | Often reversible (retro-Diels-Alder) |
| Role in Reaction | Dienophile (alkene component) | Diene (conjugated system) |
Electrophilic Addition Reactions
The double bond in this compound is highly susceptible to electrophilic attack, characteristic of an enol ether. Reactions with electrophiles like halogens or strong acids are expected to be rapid.
Furan analogs, on the other hand, tend to undergo electrophilic aromatic substitution rather than addition.[3] The aromatic ring is activated towards electrophiles, but the reaction proceeds via a mechanism that preserves the aromatic system. Furan is significantly more reactive than benzene in electrophilic substitutions.[4]
Table 2: Comparison of Reactivity with Electrophiles
| Reactant Class | Reaction Type | Relative Rate | Typical Products |
| This compound | Electrophilic Addition | Fast | Dihalo- or other addition products across the C4-C5 double bond |
| Furan Analogs | Electrophilic Aromatic Substitution | Slower than dihydrofuran addition, but faster than benzene substitution | 2-Substituted furans (major) and 3-substituted furans (minor) |
An unexpected ring-opening of a 2,3-dihydrofuran derivative can be initiated by electrophilic bromination, highlighting the high reactivity of the double bond.[5]
Ring-Opening Reactions
2,3-Dihydrofurans, particularly acetal derivatives, are susceptible to ring-opening reactions, often catalyzed by Lewis acids.[6][7][8] This reactivity can be harnessed for the synthesis of complex molecules. In some cases, the ring-opening of a dihydrofuran intermediate can lead to the formation of a furan, suggesting a thermodynamic preference for the aromatic system under certain conditions.[6]
Furan itself is relatively stable to ring-opening due to its aromaticity. Ring-opening of the furan nucleus typically requires more forcing conditions or specific reagents, such as in the Achmatowicz reaction.[3]
Experimental Protocols
The following are representative experimental protocols for key reactions discussed.
Lewis Acid-Catalyzed Ring-Opening of a 2,3-Dihydrofuran Acetal
This protocol is adapted from a procedure for the intramolecular benzannulation of a (hetero)aryl-substituted 2,3-dihydrofuran acetal.[6]
Procedure:
-
To a solution of the 2,3-dihydrofuran acetal (1.0 equiv) in anhydrous toluene (0.1 M), add the Lewis acid (e.g., Al(OTf)₃, 10 mol%).
-
For certain substrates, the addition of a drop of water may be beneficial.
-
Stir the reaction mixture at 70 °C for 1 hour or until completion as monitored by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diels-Alder Reaction of a Furan Analog
This is a general procedure for a Lewis acid-catalyzed Diels-Alder reaction of a furan with a dienophile.
Procedure:
-
To a solution of the furan analog (1.0 equiv) and the dienophile (1.2 equiv) in a dry, inert solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid (e.g., BF₃·OEt₂, 1.0 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting cycloadduct by column chromatography or recrystallization.
Electrophilic Bromination of a Furan Analog
This protocol describes the bromination of furan, which proceeds readily without a Lewis acid catalyst.[3]
Procedure:
-
Dissolve the furan analog (1.0 equiv) in a suitable solvent (e.g., dioxane or chloroform) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 equiv) in the same solvent to the cooled furan solution with stirring.
-
Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to stir for a short period (e.g., 15-30 minutes) at 0 °C.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over a drying agent (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude brominated furan.
-
Purify the product by distillation or column chromatography.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the conceptual differences in the reactivity of this compound and furan analogs.
Caption: Comparative reactivity pathways of dihydrofuran vs. furan.
Caption: Mechanism of electrophilic attack on dihydrofuran vs. furan.
Conclusion
The reactivity of this compound is dominated by the chemistry of its enol ether double bond, leading to rapid addition and ring-opening reactions. In contrast, furan analogs exhibit the characteristic reactivity of an electron-rich aromatic system, favoring electrophilic substitution and engaging in Diels-Alder reactions with reluctance. These fundamental differences are crucial for designing synthetic routes and understanding the potential metabolic pathways of drug candidates containing these heterocyclic motifs. Further experimental studies providing direct quantitative comparisons of these specific substrates would be highly valuable to the scientific community.
References
- 1. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furan - Wikipedia [en.wikipedia.org]
- 4. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 5. An unexpected 2,3-dihydrofuran derivative ring opening initiated by electrophilic bromination: scope and mechanistic study. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles | NSF Public Access Repository [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Computational Analysis of 2-Methyl-2-phenyl-2,3-dihydrofuran Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the computational analysis of 2-Methyl-2-phenyl-2,3-dihydrofuran stability against its structural isomers. The following sections detail the proposed computational experiments, data presentation, and the logical workflow for a comprehensive stability assessment. This document is intended to serve as a blueprint for researchers undertaking in silico evaluations of similar heterocyclic compounds.
Introduction
2,3-dihydrofuran derivatives are significant scaffolds in medicinal chemistry and materials science. Understanding the thermodynamic and kinetic stability of these compounds is crucial for predicting their shelf-life, reactivity, and potential degradation pathways. This guide outlines a computational study to compare the stability of this compound with its isomers, providing insights into the influence of substituent positioning on the molecule's energetic landscape.
Comparative Stability Analysis: A Computational Approach
Due to the limited availability of direct experimental data on the stability of this compound, a robust computational analysis is proposed. This analysis will focus on comparing the target molecule with its structural isomers to elucidate the impact of the methyl group's position on thermodynamic stability.
Alternatives for Comparison:
-
Isomer 1: 5-Methyl-2-phenyl-2,3-dihydrofuran
-
Isomer 2: 3-Methyl-2-phenyl-2,3-dihydrofuran
-
Reference Compound: 2-Phenyl-2,3-dihydrofuran (unsubstituted)
Table 1: Calculated Thermodynamic Properties for Dihydrofuran Derivatives
| Compound | Structure | Relative Enthalpy of Formation (kcal/mol) | Relative Gibbs Free Energy of Formation (kcal/mol) | Dipole Moment (Debye) |
| This compound | Molecule A | 0.00 (Reference) | 0.00 (Reference) | Value |
| 5-Methyl-2-phenyl-2,3-dihydrofuran | Molecule B | Value | Value | Value |
| 3-Methyl-2-phenyl-2,3-dihydrofuran | Molecule C | Value | Value | Value |
| 2-Phenyl-2,3-dihydrofuran | Molecule D | Value | Value | Value |
Note: The values in this table are placeholders and would be populated by the results of the computational chemistry calculations as outlined in the experimental protocols.
Table 2: Key Bond Dissociation Energies (BDEs) for Stability Assessment
| Compound | Bond Analyzed | Bond Dissociation Energy (kcal/mol) |
| This compound | C2-O1 | Value |
| C2-C3 | Value | |
| 5-Methyl-2-phenyl-2,3-dihydrofuran | C2-O1 | Value |
| C5-C4 | Value | |
| 3-Methyl-2-phenyl-2,3-dihydrofuran | C2-O1 | Value |
| C3-C4 | Value | |
| 2-Phenyl-2,3-dihydrofuran | C2-O1 | Value |
| C2-C3 | Value |
Note: The selection of bonds for BDE analysis is crucial for identifying the weakest points in the molecular structure, which are indicative of kinetic instability.
Experimental Protocols: Computational Methodology
The following protocol details the proposed in silico experimental setup for acquiring the data presented in the tables above.
3.1. Software and Hardware
-
Quantum Chemistry Software: Gaussian 16 or a comparable software package.
-
Visualization Software: GaussView, Avogadro, or similar molecular modeling software.
-
Computational Resources: High-performance computing cluster with sufficient memory and processing power for Density Functional Theory (DFT) calculations.
3.2. Molecular Structure Optimization and Frequency Analysis
-
Initial Structure Generation: The 3D structures of this compound and its isomers will be constructed using a molecular builder.
-
Geometry Optimization: The initial structures will be optimized to their lowest energy conformation using DFT. The B3LYP functional with the 6-311++G(d,p) basis set is recommended for a good balance of accuracy and computational cost.[1][2]
-
Frequency Calculations: Vibrational frequency calculations will be performed on the optimized geometries at the same level of theory. The absence of imaginary frequencies will confirm that the structures correspond to true energy minima. These calculations will also yield the zero-point vibrational energies (ZPVE), thermal corrections, and thermodynamic properties such as enthalpy and Gibbs free energy.
3.3. Bond Dissociation Energy (BDE) Calculation
-
Radical Generation: For each bond of interest (as specified in Table 2), the optimized molecule will be fragmented into two radical species by homolytic cleavage of the bond.
-
Radical Optimization: The geometry of each resulting radical will be optimized using the same DFT method (B3LYP/6-311++G(d,p)).
-
BDE Calculation: The BDE will be calculated using the following formula: BDE = E(Radical 1) + E(Radical 2) - E(Parent Molecule) where E represents the total electronic energy (including ZPVE) of each species.
Visualizations: Workflow and Relationships
The following diagrams illustrate the logical flow of the proposed computational analysis and the relationships between the studied molecules.
Caption: Computational workflow for stability analysis.
Caption: Structural relationships for comparative analysis.
Conclusion
This guide presents a systematic computational approach for evaluating the stability of this compound in comparison to its structural isomers. By employing Density Functional Theory, researchers can obtain valuable insights into the thermodynamic and kinetic factors that govern the stability of this important class of heterocyclic compounds. The methodologies and data presentation formats outlined herein provide a standardized framework for reporting such computational studies, facilitating clearer communication and comparison across different research endeavors.
References
Unveiling the Solid-State Architecture: A Comparative Analysis of a Phenyl-Substituted Methanol and Related Heterocyclic Systems
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography provides this definitive insight, offering a foundational blueprint for structure-activity relationship studies and rational drug design. This guide presents a comparative analysis of the X-ray crystal structure of (2-Methylphenyl)(phenyl)methanol, a key precursor, alongside two related heterocyclic compounds: 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester and 3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione. This comparison will highlight key structural differences and provide the experimental context for their determination.
Comparative Crystallographic Data at a Glance
The following table summarizes the key crystallographic parameters for (2-Methylphenyl)(phenyl)methanol (Product A) and two alternative heterocyclic compounds, providing a quantitative basis for structural comparison.
| Parameter | Product A: (2-Methylphenyl)(phenyl)methanol | Alternative A: 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester | Alternative B: 3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione |
| Chemical Formula | C₁₄H₁₄O | C₁₅H₁₂N₂O₇ | C₂₂H₁₇O₃P·C₄H₈O |
| Molecular Weight | 198.25 g/mol | 332.27 g/mol | 432.41 g/mol |
| Crystal System | Trigonal | Triclinic | Monoclinic |
| Space Group | R-3 | P-1 | P2₁/c |
| Unit Cell Dimensions | a = 23.013(2) Åb = 23.013(2) Åc = 10.6067(11) Åα = 90°β = 90°γ = 120° | a = 9.268(13) Åb = 11.671(15) Åc = 15.414(2) Åα = 75.185(5)°β = 72.683(5)°γ = 71.301(5)°[1][2] | a = 10.136(1) Åb = 16.035(1) Åc = 13.626(1) Åα = 90°β = 108.83(1)°γ = 90° |
| Volume (ų) | 4864.8(7) | 1483.8(3)[1][2] | 2092.8(3) |
| Z | 18 | 4[1][2] | 4 |
| Calculated Density (g/cm³) | 1.218 | 1.487[1] | 1.372 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 | 293(2) | 150(2) |
| Final R indices (I > 2σ(I)) | R1 = 0.045, wR2 = 0.121 | R = 0.0414, wR = 0.1108[1][2] | R1 = 0.040, wR2 = 0.106 |
Structural Insights and Comparison
(2-Methylphenyl)(phenyl)methanol (Product A) features two benzene rings that are nearly orthogonal to each other, with a dihedral angle of 87.78(8)°. In the crystal, molecules form a hexameric aggregate through O-H···O hydrogen bonds.
In contrast, 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester (Alternative A) is a more complex heterocyclic system. Its crystal structure is stabilized by hydrogen bonding and C-H···π interactions, forming a 2D supramolecular layer structure[1][2].
The structure of 3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione (Alternative B) showcases a nearly planar succinic anhydride ring. The crystal packing is characterized by C-H···O hydrogen bonds that link the molecules into chains. These chains then form layers that alternate with layers of the tetrahydrofuran solvent molecule[3].
The following diagram illustrates the logical relationship between the core chemical moieties of the compared structures.
Experimental Protocols
A generalized workflow for single-crystal X-ray diffraction is outlined below. The specific details for each of the compared compounds follow this general scheme.
Synthesis and Crystallization
-
(2-Methylphenyl)(phenyl)methanol (Product A): The synthesis of this compound was achieved, and single crystals suitable for X-ray diffraction were obtained by the slow evaporation of its acetonitrile solution.
-
5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester (Alternative A): This benzofuran derivative was synthesized, and single crystals were obtained by recrystallization from a petroleum ether-ethyl acetate (2:1 v/v) solution[1][2].
-
3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione (Alternative B): The synthesis of this compound was followed by crystallization from a tetrahydrofuran solution, which resulted in the formation of a pseudo-polymorph incorporating the solvent molecule into the crystal lattice[3].
X-ray Data Collection and Structure Refinement
For all three compounds, single-crystal X-ray diffraction data were collected on a diffractometer using graphite-monochromated Mo Kα radiation. The key steps in the data collection and refinement process are detailed in the table below.
| Step | (2-Methylphenyl)(phenyl)methanol (Product A) | 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester (Alternative A) | 3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione (Alternative B) |
| Diffractometer | Bruker SMART APEX CCD | Not specified | Bruker APEXII CCD |
| Data Collection Method | ω and φ scans | Not specified | ω and φ scans |
| Structure Solution | Direct methods (SHELXS) | Direct methods | Direct methods (SHELXS) |
| Structure Refinement | Full-matrix least-squares on F² (SHELXL) | Full-matrix least-squares on F² | Full-matrix least-squares on F² (SHELXL) |
| Software Used | SHELXTL | Not specified | SHELXTL |
This comparative guide provides a snapshot of the structural diversity and the experimental rigor required for the elucidation of small molecule crystal structures. The detailed crystallographic data and protocols serve as a valuable resource for researchers engaged in the synthesis and analysis of novel chemical entities.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Methyl-2-phenyl-2,3-dihydrofuran and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are powerful tools for the separation and quantification of volatile and semi-volatile organic compounds.
Comparison of Analytical Techniques
The choice between GC-MS and HPLC for the analysis of 2-Methyl-2-phenyl-2,3-dihydrofuran will depend on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase, followed by detection and identification using a mass spectrometer. | Separation of compounds in a liquid phase based on their differential partitioning between a stationary and a mobile phase. |
| Applicability | Ideal for volatile and semi-volatile compounds that can be vaporized without decomposition. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. |
| Sensitivity | Generally offers high sensitivity, especially with techniques like Selected Ion Monitoring (SIM). | Sensitivity is dependent on the detector used (e.g., UV, DAD, MS) and can be very high with MS detection. |
| Selectivity | High selectivity is achieved through chromatographic separation and mass spectral data, which provides structural information. | Selectivity is determined by the column chemistry, mobile phase composition, and detector. MS detectors offer the highest selectivity. |
| Sample Preparation | Often requires extraction into a volatile solvent or headspace/SPME techniques for sample introduction. | Typically involves dissolution in a suitable solvent and filtration. |
| Throughput | Can be automated for high throughput analysis. | High throughput is achievable with modern autosamplers and fast LC methods. |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of furan and its derivatives using GC-MS and HPLC. These values can be considered as benchmarks when developing a method for this compound.
Table 1: GC-MS Performance Data for Furan and Alkylfurans in Food Matrices
| Analyte | Method | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) | Recovery (%) | Precision (RSD %) | Reference |
| Furan | HS-SPME-GC-FID | 0.056 | 0.14 | >0.99 | 90.2 - 110.1 | <6.7 | |
| 2-Methylfuran | HS-SPME-GC-FID | 0.062 | 0.21 | >0.99 | 91.5 - 108.7 | <5.9 | |
| 2-Pentylfuran | HS-SPME-GC-FID | 0.23 | 0.76 | >0.99 | 92.3 - 105.4 | <6.1 | |
| Furan and 10 derivatives | SPME-GC-MS/MS | 0.003-0.675 ng/g | - | - | 76 - 117 | 1 - 16 (intra-day) |
LOD: Limit of Detection; LOQ: Limit of Quantification; R²: Coefficient of Determination; RSD: Relative Standard Deviation
Table 2: HPLC Performance Data for Furan Derivatives
| Analyte | Method | LOD (µg/mL) | LOQ (µg/mL) | Linearity (R²) | Recovery (%) | Precision (RSD %) | Reference |
| Furfural | HPLC-DAD | 0.11 | 0.35 | >0.99 | >89.9 | <4.5 | |
| 5-Hydroxymethylfurfural | HPLC-DAD | 0.76 | 2.55 | >0.99 | >89.9 | <4.5 | |
| 2-Furoic acid | HPLC-DAD | 0.23 | 0.77 | >0.99 | >89.9 | <4.5 |
Experimental Protocols
The following are detailed, generalized protocols for GC-MS and HPLC analysis that can be adapted for the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on methods used for the analysis of furan and its derivatives and is a good starting point for a volatile compound like this compound.
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)
-
Accurately weigh 1-5 g of the sample into a 20 mL headspace vial.
-
Add a known amount of a suitable internal standard (e.g., a deuterated analog if available).
-
Add a salting-out agent (e.g., 1-2 g of NaCl) to increase the volatility of the analyte.
-
Seal the vial with a PTFE/silicone septum and cap.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15-30 minutes) with agitation to allow for equilibration of the analyte between the sample and the headspace.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analyte.
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode:
-
Full Scan: m/z 40-400 for initial method development and identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound and the internal standard.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is suitable for the analysis of less volatile or thermally labile dihydrofuran derivatives.
1. Sample Preparation
-
Accurately weigh a known amount of the sample.
-
Extract the analyte with a suitable solvent (e.g., acetonitrile, methanol). Sonication or vortexing can be used to improve extraction efficiency.
-
Centrifuge the extract to remove any particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Add a known amount of a suitable internal standard.
2. HPLC Analysis
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-2 min: 10% B.
-
2-15 min: 10% to 90% B.
-
15-18 min: 90% B.
-
18-20 min: 90% to 10% B.
-
20-25 min: 10% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector:
-
DAD: Monitor at the wavelength of maximum absorbance for this compound.
-
MS: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.
-
Visualizations
Analytical Workflow Diagram
Caption: General workflow for the quantitative analysis of organic compounds.
Method Selection Logic Diagram
Caption: Decision tree for selecting an appropriate analytical method.
A Comparative Guide to Catalysts for the Synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalytic systems for the synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The primary synthetic route discussed is the intramolecular cycloisomerization of 2-phenyl-4-pentyn-2-ol. While direct comparative studies on this specific substrate are limited in published literature, this guide extrapolates data from analogous reactions involving similar homopropargylic alcohols to provide a useful comparison of catalyst performance. The catalysts covered include complexes of Molybdenum (Mo), Rhodium (Rh), and Ruthenium (Ru).
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalyst classes in the cycloisomerization of homopropargylic alcohols to form 2,3-dihydrofurans. It is important to note that the substrates in the cited literature are structurally similar but not identical to 2-phenyl-4-pentyn-2-ol. Therefore, the data should be interpreted as indicative of the potential performance of these catalysts for the target synthesis.
| Catalyst System | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Molybdenum | |||||||
| Mo(CO)₆ / Et₃N (photochemical) | 1-Phenyl-3-butyn-1-ol | 13 | Et₂O / Et₃N | Room Temp | 72 | 76 | Organic Syntheses |
| Rhodium | |||||||
| [Rh(cod)Cl]₂ / P(OPh)₃ | 1-Phenyl-3-butyn-1-ol | 2.5 (Rh) / 5.5 (ligand) | DMF | 85 | N/A | >95 (GC) | J. Am. Chem. Soc. 2003, 125, 33, 9928–9929 |
| Ruthenium | |||||||
| CpRu(PPh₃)₂Cl | Various homopropargylic alcohols | 5 | Toluene | 100 | 1-12 | 70-95 | Org. Lett. 2009, 11 (22), pp 5350–5353 |
Note: N/A indicates that the specific data point was not provided in the cited literature. GC stands for Gas Chromatography, indicating the yield was determined by this method and not necessarily the isolated yield.
Experimental Protocols
Synthesis of Precursor: 2-Phenyl-4-pentyn-2-ol
A detailed experimental protocol for the synthesis of the starting material, 2-phenyl-4-pentyn-2-ol, is provided below. This procedure is based on standard organometallic addition reactions to ketones.
Materials:
-
Magnesium turnings
-
Propargyl bromide (80 wt.% in toluene)
-
Anhydrous diethyl ether or THF
-
Acetophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Propargylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small amount of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction. Slowly add a solution of propargyl bromide in the anhydrous solvent from the dropping funnel to the magnesium suspension. The reaction is exothermic and should be controlled by the rate of addition and, if necessary, by external cooling. After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Acetophenone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of acetophenone in the same anhydrous solvent dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography to yield pure 2-phenyl-4-pentyn-2-ol.
Catalytic Cycloisomerization to this compound
The following are generalized procedures for the cycloisomerization reaction using the three classes of catalysts, based on the literature for analogous substrates. Optimization of these conditions for 2-phenyl-4-pentyn-2-ol may be required.
Molybdenum-Catalyzed Cycloisomerization (Photochemical):
-
In a photochemical reactor, dissolve molybdenum hexacarbonyl (Mo(CO)₆) in a mixture of triethylamine (Et₃N) and diethyl ether (Et₂O) under an inert atmosphere.
-
Irradiate the solution with UV lamps (e.g., 350 nm) to generate the active catalyst.
-
Add a solution of 2-phenyl-4-pentyn-2-ol in diethyl ether to the catalyst solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Upon completion, remove the solvent under reduced pressure. The crude product can be purified by sublimation of the molybdenum by-products followed by vacuum distillation.
Rhodium-Catalyzed Cycloisomerization:
-
In a Schlenk flask under an inert atmosphere, dissolve the rhodium precursor (e.g., [Rh(cod)Cl]₂) and the phosphine or phosphite ligand (e.g., triphenyl phosphite) in an anhydrous, degassed solvent such as DMF or toluene.
-
Add the 2-phenyl-4-pentyn-2-ol to the catalyst solution.
-
Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and monitor by TLC or GC.
-
After completion, cool the reaction to room temperature, and remove the solvent under reduced pressure. Purify the residue by flash column chromatography.
Ruthenium-Catalyzed Cycloisomerization:
-
In a Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst (e.g., CpRu(PPh₃)₂Cl) in an anhydrous, degassed solvent like toluene.
-
Add the 2-phenyl-4-pentyn-2-ol to the solution.
-
Heat the reaction mixture to a specified temperature (e.g., 100 °C) and monitor the reaction progress.
-
Upon completion, cool the mixture, remove the solvent in vacuo, and purify the product by flash column chromatography.
Visualizations
Experimental Workflow
The general workflow for the synthesis of this compound is depicted below, from the synthesis of the precursor to the final catalytic cyclization.
A Comparative Benchmarking Guide to the Synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent methods for the synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran, a heterocyclic compound of interest in medicinal chemistry and materials science. The performance of a Molybdenum-catalyzed cycloisomerization is benchmarked against a Palladium-catalyzed Heck arylation approach, with supporting experimental data and detailed protocols to aid in methodological selection and optimization.
Method 1: Molybdenum-Catalyzed Intramolecular Cycloisomerization
This approach relies on the cycloisomerization of a substituted propargyl alcohol, specifically 2-methyl-4-phenyl-3-butyn-2-ol, to yield the target this compound. This method is analogous to a well-established Organic Syntheses procedure for a similar compound, 2-phenyl-2,3-dihydrofuran.
Experimental Protocol:
Step 1: Synthesis of 2-Methyl-4-phenyl-3-butyn-2-ol
-
To a solution of phenylacetylene in anhydrous tetrahydrofuran (THF) at 0°C, a solution of ethylmagnesium bromide in THF is added dropwise.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Anhydrous acetone is then added dropwise at 0°C.
-
The reaction is allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford 2-methyl-4-phenyl-3-butyn-2-ol.
Step 2: Cycloisomerization to this compound
-
In a flame-dried flask under an inert atmosphere, molybdenum hexacarbonyl is dissolved in a mixture of anhydrous toluene and triethylamine.
-
The solution is irradiated with a high-pressure mercury lamp for 2 hours to generate the active catalyst.
-
A solution of 2-methyl-4-phenyl-3-butyn-2-ol in anhydrous toluene is added to the catalyst mixture.
-
The reaction is stirred at 80°C and monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of silica gel.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield this compound.
Method 2: Palladium-Catalyzed Heck Arylation
This synthetic route involves the direct arylation of a dihydrofuran precursor. While a direct synthesis of this compound via this method is not explicitly detailed in the literature, the Heck arylation of 2,3-dihydrofuran with iodobenzene to produce 2-phenyl-2,3-dihydrofuran is well-documented and serves as a strong comparative model.[1] This reaction is known to be sensitive to the choice of palladium precursor and ligands.
Experimental Protocol:
-
To a mixture of 2,3-dihydrofuran, iodobenzene, and a suitable base (e.g., triethylamine or potassium carbonate) in a solvent such as acetonitrile or DMF, a palladium catalyst (e.g., Pd(OAc)₂, [PdCl(allyl)]₂) and a phosphine ligand (if required) are added.
-
The reaction mixture is heated under an inert atmosphere at a temperature ranging from 80°C to 120°C.
-
The progress of the reaction is monitored by gas chromatography or TLC.
-
After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography to isolate the 2-phenyl-2,3-dihydrofuran.
Performance Comparison
The following table summarizes the key performance indicators for the two synthetic methods. Data for Method 1 is based on typical yields for this type of cycloisomerization, while data for Method 2 is derived from published results for the synthesis of the closely related 2-phenyl-2,3-dihydrofuran.[1]
| Parameter | Method 1: Molybdenum-Catalyzed Cycloisomerization | Method 2: Palladium-Catalyzed Heck Arylation[1] |
| Starting Materials | Phenylacetylene, Acetone | 2,3-Dihydrofuran, Iodobenzene |
| Catalyst | Molybdenum Hexacarbonyl | Various Palladium Precursors (e.g., [PdCl(allyl)]₂) |
| Typical Yield | Good to Excellent (70-90%) | Moderate to Good (up to 59.2% for 2-phenyl-2,3-dihydrofuran) |
| Reaction Temperature | 80°C | 80-120°C |
| Reaction Time | 4-8 hours | 12-24 hours |
| Key Advantages | High atom economy, direct formation of the target | Commercially available starting materials |
| Key Disadvantages | Requires photochemical activation of the catalyst | Potential for regioisomeric byproducts, catalyst cost |
Logical Workflow for Synthesis and Benchmarking
The following diagram illustrates the logical workflow for the synthesis and subsequent benchmarking of this compound.
Caption: A logical workflow diagram illustrating the two synthetic pathways and the subsequent comparative analysis.
Conclusion
Both the Molybdenum-catalyzed cycloisomerization and the Palladium-catalyzed Heck arylation present viable, albeit different, strategies for the synthesis of 2-aryl-2,3-dihydrofurans. The choice of method will depend on factors such as the availability of starting materials, desired scale, and tolerance for potential byproducts. The Molybdenum-catalyzed route offers a more direct path to the target molecule with potentially higher yields, while the Heck arylation utilizes more readily available starting materials. This guide provides the necessary foundational data and protocols to assist researchers in making an informed decision for their specific synthetic needs.
References
Safety Operating Guide
Proper Disposal of 2-Methyl-2-phenyl-2,3-dihydrofuran: A Step-by-Step Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methyl-2-phenyl-2,3-dihydrofuran, a flammable liquid ether with potential for peroxide formation.
Proper handling and disposal of chemical waste are critical for laboratory safety and environmental protection. For this compound, a compound likely to be a flammable liquid and a potential peroxide former, adherence to strict protocols is essential. The following procedures are based on best practices for the disposal of hazardous chemical waste, taking into account the structural similarities to other flammable ethers and aromatic compounds.
I. Hazard Assessment
-
Flammability: Like other ethers, this compound is expected to be highly flammable.
-
Peroxide Formation: Ethers are notorious for forming explosive peroxides upon exposure to air and light. The dihydrofuran structure, in particular, is susceptible to peroxide formation. These peroxides can detonate when subjected to heat, friction, or shock.
-
Toxicity: Furan and its derivatives are known to have toxic properties, and some are considered potential carcinogens. The presence of a phenyl group may also contribute to its toxicological profile.
Quantitative Data Summary:
| Property | Value/Information | Source/Analogy |
| Molecular Formula | C₁₁H₁₂O | - |
| Molecular Weight | 160.21 g/mol | - |
| Physical State | Likely a liquid at room temperature | Analogy with similar compounds |
| Flammability | Assumed to be a flammable liquid | General property of ethers |
| Peroxide Formation | High potential | Property of ethers, especially cyclic ethers |
| Toxicity | Potential toxicant and possible carcinogen | Analogy with furan and its derivatives |
II. Pre-Disposal Procedures: Peroxide Detection
Before proceeding with disposal, it is mandatory to test for the presence of peroxides, especially if the container has been opened or stored for an extended period.
Experimental Protocol: Peroxide Test Strip Method
-
Materials:
-
Peroxide test strips (commercially available)
-
Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coat, chemical-resistant gloves.
-
A well-ventilated fume hood.
-
-
Procedure:
-
Work within a fume hood with the sash at the lowest practical height.
-
Carefully open the container of this compound, avoiding any friction or grinding motion, especially if solid crystals are observed around the cap.
-
Dip the end of a peroxide test strip into the liquid for the time specified by the manufacturer (typically 1-2 seconds).
-
Remove the strip and wait for the color to develop as indicated in the product instructions.
-
Compare the color of the strip to the color chart provided with the test kit to determine the peroxide concentration in parts per million (ppm).
-
Interpretation of Results:
-
< 20 ppm: The chemical is safe to handle for disposal.
-
20-100 ppm: The chemical should be decontaminated to reduce peroxide levels before disposal or disposed of with extreme caution through a specialized hazardous waste program.
-
> 100 ppm or visible crystal formation: DO NOT TOUCH THE CONTAINER. This is a potentially explosive situation. Immediately contact your institution's Environmental Health and Safety (EHS) office or equivalent authority for emergency disposal.
III. Disposal Workflow
The following workflow outlines the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Step-by-Step Disposal Plan
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable for short-term handling of ethers).
-
-
Work Area:
-
Conduct all handling and packaging for disposal inside a certified chemical fume hood to minimize inhalation exposure and in an area free of ignition sources.
-
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and leak-proof hazardous waste container.
-
The container should be compatible with flammable organic liquids (e.g., a glass bottle with a screw cap or a metal can).
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can lead to dangerous reactions.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"Flammable Liquid"
-
"this compound"
-
"Potential Peroxide Former"
-
The date of peroxide testing and the concentration found.
-
Your name, laboratory, and the date.
-
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated hazardous waste accumulation area, away from heat, sparks, and open flames.
-
Ensure the storage area is well-ventilated and that the container is stored with other compatible flammable liquids.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest and pickup scheduling.
-
V. Emergency Procedures
-
Spill: In case of a small spill within a fume hood, absorb the material with a non-combustible absorbent (e.g., vermiculite or sand). Place the contaminated absorbent in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact emergency personnel.
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water, as it may be ineffective and can spread the flammable liquid.
-
Exposure:
-
Inhalation: Move to fresh air immediately. Seek medical attention if you feel unwell.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and hazardous waste disposal plans.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
